molecular formula C7H7BrO2S B578373 Methyl 3-bromo-5-methylthiophene-2-carboxylate CAS No. 1257535-60-6

Methyl 3-bromo-5-methylthiophene-2-carboxylate

Cat. No.: B578373
CAS No.: 1257535-60-6
M. Wt: 235.095
InChI Key: MJFMUPYFABQHRA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.095. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFMUPYFABQHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679873
Record name Methyl 3-bromo-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-60-6
Record name Methyl 3-bromo-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Methyl 3-bromo-5-methylthiophene-2-carboxylate (CAS No. 1257535-60-6). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for the title compound is limited in publicly available literature, this guide compiles the available information and provides detailed protocols for the synthesis of its immediate precursor, 3-bromo-5-methylthiophene-2-carboxylic acid. Furthermore, it explores the potential biological significance of this class of compounds based on the activities of structurally related thiophene derivatives.

Chemical Identity and Physical Properties

This compound is a substituted thiophene derivative. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1257535-60-6[1]
Molecular Formula C₇H₇BrO₂S[1]
Molecular Weight 235.1 g/mol [1]
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Storage Store at -20°C[1]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not currently available in published literature. However, a well-documented synthesis exists for its immediate precursor, 3-bromo-5-methylthiophene-2-carboxylic acid. The target ester can then be synthesized from this carboxylic acid via a standard Fischer esterification reaction.

Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid

The synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid proceeds via the bromination of 2-methylthiophene followed by carboxylation.

Experimental Protocol:

Step 1: Bromination of 2-methylthiophene to yield 2-bromo-5-methylthiophene. (This is a general procedure and specific conditions for this particular substrate may need optimization).

  • Dissolve 2-methylthiophene in a suitable solvent such as glacial acetic acid.

  • Slowly add N-bromosuccinimide (NBS) to the solution at room temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure 2-bromo-5-methylthiophene.

Step 2: Carboxylation of 2-bromo-5-methylthiophene to yield 3-bromo-5-methylthiophene-2-carboxylic acid.

  • Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Slowly add a solution of 2-bromo-5-methylthiophene in anhydrous THF to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for a specified time.

  • Bubble dry carbon dioxide gas through the reaction mixture.

  • Allow the reaction to warm to room temperature while continuing to bubble CO₂.

  • Quench the reaction with water and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Spectroscopic Data for 3-bromo-5-methylthiophene-2-carboxylic acid

Data TypeValues
¹H NMR (400 MHz, DMSO-d₆) δ 13.19 (s, 1H, COOH), 7.29 (s, 1H, thiophene-H), 2.48 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 162.5, 142.8, 133.5, 129.1, 112.9, 15.4
Mass Spectrum (m/z) [M-H]⁻ calculated for C₆H₄BrO₂S: 218.9; found: 218.9

Note: The spectroscopic data provided is for the carboxylic acid precursor and not the title compound.

SynthesisWorkflow 2-Methylthiophene 2-Methylthiophene Bromination (NBS) Bromination (NBS) 2-Methylthiophene->Bromination (NBS) 2-Bromo-5-methylthiophene 2-Bromo-5-methylthiophene Bromination (NBS)->2-Bromo-5-methylthiophene Carboxylation (1. LDA, 2. CO2) Carboxylation (1. LDA, 2. CO2) 2-Bromo-5-methylthiophene->Carboxylation (1. LDA, 2. CO2) 3-Bromo-5-methylthiophene-2-carboxylic_acid 3-Bromo-5-methylthiophene- 2-carboxylic acid Carboxylation (1. LDA, 2. CO2)->3-Bromo-5-methylthiophene-2-carboxylic_acid Esterification (MeOH, H+) Esterification (MeOH, H+) 3-Bromo-5-methylthiophene-2-carboxylic_acid->Esterification (MeOH, H+) Methyl_3-bromo-5-methylthiophene-2-carboxylate Methyl 3-bromo-5-methylthiophene- 2-carboxylate Esterification (MeOH, H+)->Methyl_3-bromo-5-methylthiophene-2-carboxylate

Synthesis of this compound.
Proposed Esterification to this compound

The following is a general protocol for the Fischer esterification of 3-bromo-5-methylthiophene-2-carboxylic acid to its methyl ester.

Experimental Protocol:

  • Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for this compound, the thiophene scaffold is a common motif in a wide range of biologically active compounds. The following sections outline potential areas of investigation based on the activities of structurally related molecules.

Anticancer Activity

Numerous thiophene derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action are diverse and include:

  • Enzyme Inhibition: Thiophene-containing compounds have been shown to inhibit various enzymes implicated in cancer progression, such as protein kinases and histone deacetylases.

  • Tubulin Polymerization Inhibition: Some thiophene derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Thiophene-based compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Antimicrobial Activity

The thiophene ring is present in several antimicrobial agents. The antimicrobial activity of thiophene derivatives is often attributed to their ability to:

  • Inhibit essential microbial enzymes.

  • Disrupt cell membrane integrity.

  • Interfere with microbial DNA replication and protein synthesis.

Other Potential Activities

Thiophene derivatives have also been explored for a variety of other pharmacological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties. The specific substitution pattern on the thiophene ring plays a crucial role in determining the biological activity.

PotentialApplications cluster_compound This compound cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action Compound Core Structure Anticancer Anticancer Compound->Anticancer Antimicrobial Antimicrobial Compound->Antimicrobial AntiInflammatory Anti-inflammatory Compound->AntiInflammatory EnzymeInhibition Enzyme Inhibition Compound->EnzymeInhibition KinaseInhibition Kinase Inhibition Anticancer->KinaseInhibition TubulinDisruption Tubulin Disruption Anticancer->TubulinDisruption ApoptosisInduction Apoptosis Induction Anticancer->ApoptosisInduction EnzymeInhibition2 Microbial Enzyme Inhibition Antimicrobial->EnzymeInhibition2 MembraneDisruption Membrane Disruption Antimicrobial->MembraneDisruption

Potential applications based on related compounds.

Conclusion

This compound is a chemical compound with potential for applications in drug discovery and materials science. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis based on the preparation of its carboxylic acid precursor. The diverse biological activities reported for other substituted thiophenes suggest that this compound warrants further investigation to elucidate its pharmacological profile. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and subsequent biological evaluation of this and related compounds.

References

Technical Guide: Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1257535-60-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of Methyl 3-bromo-5-methylthiophene-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical information for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a substituted thiophene derivative. The presence of the bromine atom and the methyl ester group makes it a versatile intermediate for further chemical modifications. Thiophene and its derivatives are recognized as important pharmacophores in drug discovery due to their electron-rich nature and bioisosteric properties, which allow for interaction with a variety of biological targets.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1257535-60-6Internal Data
Molecular Formula C₇H₇BrO₂SInternal Data
Molecular Weight 235.10 g/mol Internal Data

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid

A common method for the synthesis of the precursor, 3-Bromo-5-methylthiophene-2-carboxylic acid, involves the directed ortho-metalation of a brominated thiophene derivative followed by carboxylation.

Experimental Protocol:

  • Lithiation: A solution of 2-bromo-5-methylthiophene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -70 °C).

  • A strong lithium base, such as n-butyllithium, is added dropwise to the solution to perform a lithium-halogen exchange, forming a lithiated thiophene intermediate.

  • Carboxylation: Carbon dioxide gas is then bubbled through the solution. The lithiated intermediate reacts with CO₂ to form the corresponding lithium carboxylate salt.

  • Acidification: The reaction is quenched with an aqueous acid (e.g., hydrochloric acid) to protonate the carboxylate, yielding 3-Bromo-5-methylthiophene-2-carboxylic acid.

  • Purification: The product is then extracted from the aqueous phase using an organic solvent and purified, typically by recrystallization or column chromatography.

Esterification to this compound

The final product is obtained through the esterification of the carboxylic acid precursor. A standard method for this transformation is Fischer esterification.

Experimental Protocol:

  • Reaction Setup: 3-Bromo-5-methylthiophene-2-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

  • Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • Purification: The crude product is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated. The final product can be further purified by column chromatography or distillation.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a sequential process, starting from commercially available precursors.

G cluster_0 Synthesis of Precursor cluster_1 Esterification 2-bromo-5-methylthiophene 2-bromo-5-methylthiophene Lithiation Lithiation 2-bromo-5-methylthiophene->Lithiation n-BuLi Carboxylation Carboxylation Lithiation->Carboxylation CO2 3-Bromo-5-methylthiophene-2-carboxylic acid 3-Bromo-5-methylthiophene-2-carboxylic acid Carboxylation->3-Bromo-5-methylthiophene-2-carboxylic acid H+ Esterification_Start 3-Bromo-5-methylthiophene-2-carboxylic acid Esterification_Reaction Esterification Esterification_Start->Esterification_Reaction MeOH, H+ Final_Product This compound Esterification_Reaction->Final_Product

Caption: Synthetic pathway for this compound.

Applications in Research and Development

Thiophene derivatives are a cornerstone in medicinal chemistry, appearing in a wide range of approved drugs.[1] Their ability to act as bioisosteres for phenyl groups allows for the modulation of physicochemical properties and drug-receptor interactions.[1] While specific biological activities for this compound are not extensively documented, its structure suggests its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse substituents at the 3-position of the thiophene ring. The methyl ester can be hydrolyzed back to the carboxylic acid for amide coupling or other transformations.

Potential Signaling Pathway Involvement of Thiophene Derivatives

While no specific signaling pathways have been directly associated with this compound, thiophene-based compounds have been investigated as inhibitors of various enzymes and modulators of cellular signaling pathways. For instance, some thiophene carboxamide derivatives have been explored as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), which is a potential target for dry eye disease therapy.[2] The general workflow for identifying such a compound's activity is illustrated below.

G Start Thiophene Derivative Library Screening High-Throughput Screening (e.g., Enzyme Inhibition Assay) Start->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow for thiophene-based compounds.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the development of novel compounds with potential biological activities. Further research into the applications of this and related thiophene derivatives is warranted to explore their full potential in drug discovery and materials science.

References

In-Depth Spectroscopic Analysis of Methyl 3-bromo-5-methylthiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromo-5-methylthiophene-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines data extrapolated from closely related analogs, predicted values, and detailed experimental protocols to serve as a valuable resource for researchers.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. This data is crucial for the identification, characterization, and purity assessment of the compound.

Table 1: 1H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compound CDCl3Predicted: ~7.1 (s, 1H, H-4), ~3.9 (s, 3H, OCH3), ~2.5 (s, 3H, CH3)
Methyl 3-bromothiophene-2-carboxylateCDCl37.43 (d, J=5.5 Hz, 1H), 7.08 (d, J=5.5 Hz, 1H), 3.92 (s, 3H)

Table 2: 13C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl3Predicted: ~162 (C=O), ~140 (C-5), ~135 (C-2), ~130 (C-4), ~115 (C-3), ~52 (OCH3), ~15 (CH3)
Methyl 3-bromothiophene-2-carboxylateCDCl3162.2, 134.4, 131.5, 127.9, 114.9, 52.6

Table 3: Infrared (IR) Spectroscopic Data

CompoundSample PhaseKey Absorption Bands (cm-1)
This compound KBr PelletPredicted: ~2950 (C-H, aliphatic), ~1720 (C=O, ester), ~1550 (C=C, thiophene), ~1250 (C-O, ester), ~750 (C-S)
Methyl thiophene-2-carboxylateLiquid Film3100-3000 (C-H, aromatic), 2950 (C-H, aliphatic), 1715 (C=O, ester), 1520 (C=C, thiophene), 1250 (C-O, ester), 750 (C-S)

Table 4: Mass Spectrometry (MS) Data

CompoundIonization MethodKey m/z Peaks and Interpretation
This compound Electron Impact (EI)Predicted: M+• at m/z 234/236 (due to 79Br/81Br isotopes), fragments for loss of OCH3, COOCH3, and Br.
2-Bromo-5-methylthiophene-3-carboxylic acid-Molecular Ion (M+) at m/z 220/222.[1]

Note: Predicted data is based on established substituent effects on the thiophene ring and data from analogous compounds.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility and data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-15 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

13C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the 1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry potassium bromide (KBr) powder in an oven to remove moisture.

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet-forming die and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Collect a background spectrum of the empty sample holder.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm-1.

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron impact (EI) ionization source.

Sample Introduction:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the solution into the GC, which separates the compound from any impurities before it enters the mass spectrometer.

Mass Spectrometry Parameters (EI):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 200-250 °C.

Data Analysis: Identify the molecular ion peak (M+•) and analyze the fragmentation pattern to confirm the structure. The presence of bromine will be indicated by a characteristic M+2 isotope pattern with approximately equal intensity.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation & Elucidation cluster_conclusion Final Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process & Analyze NMR Data NMR->Process_NMR Process_IR Analyze IR Spectrum IR->Process_IR Process_MS Analyze Mass Spectrum MS->Process_MS Elucidation Structural Elucidation Process_NMR->Elucidation Process_IR->Elucidation Process_MS->Elucidation Confirmation Purity & Identity Confirmation Elucidation->Confirmation

A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safety and Handling of Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and handling data for Methyl 3-bromo-5-methylthiophene-2-carboxylate (CAS Number: 1257535-60-6) is not comprehensively available. This guide has been compiled using information from closely related isomers, including Methyl 5-bromo-3-methylthiophene-2-carboxylate (CAS Number: 876938-56-6), and general principles of laboratory safety for halogenated organic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. The information herein should be used as a supplementary resource for risk assessment and procedural planning.

Hazard Identification and Classification

While a definitive GHS classification for this compound is not consistently reported, data from analogous compounds suggest it should be handled as a hazardous substance. The primary concerns are related to irritation, and potential toxicity.

GHS Hazard Statements (based on related compounds):

StatementHazard ClassCategory
H302Acute toxicity, Oral4
H315Skin corrosion/irritation2
H319Serious eye damage/eye irritation2A
H335Specific target organ toxicity — single exposure; Respiratory tract irritation3

GHS Pictograms (anticipated):

alt text

Signal Word: Warning

Precautionary Statements:

StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the target compound and its isomer, Methyl 5-bromo-3-methylthiophene-2-carboxylate, for comparison.

PropertyValue (this compound)Value (Methyl 5-bromo-3-methylthiophene-2-carboxylate)
CAS Number 1257535-60-6[1]876938-56-6[2][3]
Molecular Formula C₇H₇BrO₂S[1]C₇H₇BrO₂S
Molecular Weight 235.1 g/mol [1]235.10 g/mol
Appearance Not specifiedNot specified
Boiling Point Not specifiedNot specified
Melting Point Not specifiedNot specified
Solubility Not specifiedNot specified

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound. The following are general guidelines that should be adapted to specific experimental conditions.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.

  • Eye Protection: Chemical safety goggles and a face shield should be worn at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for any signs of degradation before and during use.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is necessary to protect against splashes. For larger quantities, a chemical-resistant apron is also recommended.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Engineering Controls
  • Ventilation: Work exclusively in a well-ventilated laboratory with a certified chemical fume hood.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures
  • Dispensing: When not in use, ensure the container is tightly sealed.

  • Environment: Avoid contact with heat, sparks, and open flames.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is -20°C[1].

  • Container: Keep the container tightly closed and clearly labeled.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Notify your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Visualization of Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Assess Risks and Plan Experiment A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Certified Chemical Fume Hood C->D E Dispense Required Amount D->E F Perform Experimental Procedure E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Store or Dispose of Chemical H->I I->A For subsequent experiments J Spill or Exposure Occurs K Follow First Aid/Spill Cleanup Protocol J->K L Report Incident K->L

Caption: Workflow for the safe handling of this compound.

References

Technical Guide: Solubility and Properties of Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility information and key physicochemical properties of Methyl 3-bromo-5-methylthiophene-2-carboxylate (CAS No. 1257535-60-6). This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and material science.

Core Compound Information

This compound is a substituted thiophene derivative. Thiophene-based compounds are significant in medicinal chemistry and material science due to their diverse biological activities and electronic properties. This particular molecule is often utilized as a versatile building block in the synthesis of more complex organic structures.[1]

Quantitative Solubility Data

The solubility of a compound is a critical parameter for its application in various experimental and industrial processes. The following table summarizes the available quantitative solubility data for this compound.

CAS NumberSolubilitySolvent
1257535-60-60.0485 mg/mLUnspecified

It is important to note that the solvent for this reported solubility value was not specified in the available documentation.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in experimental work.

PropertyValue
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.1 g/mol
Appearance Yellow to colorless solid, semi-solid or oil
Storage Condition Keep in a dark place, Store at 4 to 8 °C

Experimental Protocols

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology for determining the solubility of a solid organic compound in a given solvent is provided below. This protocol can be adapted for the target compound.

Protocol: Determination of Solubility by the Saturation Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, DMSO, water) in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the mixture to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.

    • Alternatively, the saturated solution can be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Quantification of Dissolved Solute:

    • Evaporate the solvent from the collected supernatant under reduced pressure or by gentle heating.

    • Weigh the remaining solid residue to determine the mass of the dissolved compound.

    • Alternatively, a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be used to determine the concentration of the compound in the saturated solution by comparing it to a standard curve of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., mg/mL, g/L, mol/L) based on the mass of the dissolved solute and the volume of the solvent used.

Signaling Pathways and Experimental Workflows

A comprehensive search of the available scientific literature did not yield any specific information regarding signaling pathways in which this compound is directly involved. The primary application of this compound appears to be as an intermediate in organic synthesis.

To illustrate its potential utility, a conceptual workflow for the synthesis of a more complex, hypothetical bioactive molecule using this compound as a starting material is presented below. This diagram demonstrates a logical relationship in a synthetic chemistry context.

G A Methyl 3-bromo-5- methylthiophene-2-carboxylate B Suzuki Coupling with Arylboronic Acid A->B C Methyl 3-aryl-5- methylthiophene-2-carboxylate B->C D Saponification (Ester Hydrolysis) C->D E 3-aryl-5-methylthiophene- 2-carboxylic acid D->E F Amide Coupling with a Bioactive Amine E->F G Final Bioactive Molecule (Thiophene Carboxamide Derivative) F->G

References

An In-depth Technical Guide to Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-bromo-5-methylthiophene-2-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical properties, a robust synthesis protocol, and relevant characterization data.

Core Compound Properties

This compound is a substituted thiophene with the following key identifiers:

PropertyValue
CAS Number 1257535-60-6
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.1 g/mol [1]
Synonyms 3-Bromo-5-methyl-thiophene-2-carboxylic acid methyl ester

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the carboxylic acid precursor, followed by its esterification.

Synthesis_Pathway 2-bromo-5-methylthiophene 2-bromo-5-methylthiophene Carboxylic_Acid 3-Bromo-5-methylthiophene- 2-carboxylic acid 2-bromo-5-methylthiophene->Carboxylic_Acid Carboxylation LDA_CO2 1. LDA, THF, -70 °C 2. CO₂ Final_Product Methyl 3-bromo-5-methylthiophene- 2-carboxylate Carboxylic_Acid->Final_Product Esterification Esterification MeOH, H₂SO₄ (cat.) Reflux

Caption: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid

This procedure outlines the synthesis of the carboxylic acid precursor to the target compound.[2]

Materials:

  • 2-bromo-5-methylthiophene

  • n-butyllithium (1.6 M in hexane)

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Carbon dioxide (gas)

  • 1 N Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Sodium sulfate, anhydrous

  • Silica gel for chromatography

  • Heptane

Procedure:

  • To a solution of diisopropylamine (18.4 g, 0.18 mol) in 150 cm³ of anhydrous tetrahydrofuran, slowly add a 1.6 M solution of n-butyllithium in hexane (105 cm³) at -30 °C.

  • Stir the mixture for 30 minutes at -30 °C, then cool to -70 °C.

  • At -70 °C, slowly add a solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in 60 cm³ of anhydrous tetrahydrofuran.

  • Stir the reaction mixture for 2 hours at -70 °C.

  • Introduce a stream of carbon dioxide gas into the mixture at -70 °C for 1 hour. Continue the addition of carbon dioxide as the mixture warms to room temperature.

  • Acidify the reaction mixture to a pH of 2 by adding 1 N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by chromatography on silica gel, using a mixture of ethyl acetate and heptane (1:3) as the eluent.

Yield: 20.5 g (66%) of 3-bromo-5-methylthiophene-2-carboxylic acid.[2]

Step 2: Synthesis of this compound (Fischer Esterification)

This is a general procedure for the Fischer esterification of a thiophene carboxylic acid, which can be adapted for the synthesis of the target compound.

Materials:

  • 3-Bromo-5-methylthiophene-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • If necessary, purify the crude product by silica gel flash column chromatography.

Characterization Data

3-Bromo-5-methylthiophene-2-carboxylic acid (Precursor)
Data TypeResults
Melting Point 190-196 °C[2]
¹H NMR (400 MHz, DMSO-d₆)δ = 2.47 (s, 3H), 6.98 (s, 1H), 13.19 (bs, 1H) ppm[2]
¹³C NMR (100 MHz, CDCl₃)δ = 15.3, 108.7, 125.5, 129.8, 141.4, 156.3 ppm[2]
LC-MS tR = 1.13 min; MS: m/z = 220, 222 ([M-1]⁻, [M-3]⁻)[2]

Potential Applications in Drug Development

While specific applications for this compound are not extensively documented, brominated thiophene derivatives are recognized as important intermediates in medicinal chemistry. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse molecular fragments. Thiophene-based compounds have shown a wide range of biological activities and are scaffolds for developing new therapeutic agents.

Logical Workflow for Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start with 2-bromo-5-methylthiophene carboxylation Carboxylation using LDA and CO₂ start->carboxylation acid_product Isolate and Purify 3-Bromo-5-methylthiophene- 2-carboxylic acid carboxylation->acid_product esterification Fischer Esterification with Methanol and H₂SO₄ acid_product->esterification final_product Isolate and Purify Methyl 3-bromo-5-methylthiophene- 2-carboxylate esterification->final_product nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr Structural Elucidation ms Mass Spectrometry final_product->ms Molecular Weight Confirmation ir Infrared Spectroscopy final_product->ir Functional Group Analysis purity Purity Analysis (e.g., HPLC, GC) final_product->purity Purity Assessment

References

Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives from Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, recognized as "privileged structures" due to their ability to interact favorably with biological targets.[1] The thiophene ring's unique electronic properties and potential for diverse functionalization make it a valuable scaffold for developing novel therapeutic agents and advanced materials.[2][3] Methyl 3-bromo-5-methylthiophene-2-carboxylate is a key heterocyclic building block, offering a versatile platform for synthesizing a wide array of more complex molecules. The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.

This document provides detailed protocols for two of the most powerful and widely used transformations for this substrate: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5] These methods are fundamental in drug discovery for creating libraries of compounds for screening and lead optimization.[6][7]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds by coupling an organohalide with an organoboron reagent, such as a boronic acid.[4][8] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives.[4]

Experimental Protocol: General Procedure

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[9][10]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Ethanol/Water mixture[8]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Brine solution

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Syringes and needles for inert atmosphere techniques

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe.[8]

  • Reaction: Place the flask in a preheated oil bath and heat the mixture to 90-100°C with vigorous stirring.[4][9]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation: Suzuki Coupling

The following table presents representative data for Suzuki coupling reactions on similar bromothiophene substrates to provide a guideline for expected outcomes.

Arylboronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
Phenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2.0)1,4-Dioxane/H₂O901276[9][10]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2.0)1,4-Dioxane/H₂O901271[9][10]
3,4-Dichlorophenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃ (2.0)Toluene/H₂O901265[4]
4-Formylphenylboronic acidPd(dppf)Cl₂ (3.0)K₂CO₃ (2.0)1,4-Dioxane/H₂O851668[4]

Visualizations: Suzuki-Miyaura Reaction

Suzuki_Cycle Catalytic Cycle for Suzuki-Miyaura Cross-Coupling pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)L₂(X) oa->pd2 tm Transmetalation pd2->tm pd2r2 R¹-Pd(II)L₂(R²) tm->pd2r2 xb X-B(OH)₂ + Base Byproducts tm->xb re Reductive Elimination pd2r2->re re->pd0 Regeneration product R¹-R² (Coupled Product) re->product r1x R¹-X (Aryl Halide) (Starting Material) r1x->oa r2b R²-B(OH)₂ (Boronic Acid) r2b->tm base Base (e.g., K₂CO₃) base->tm

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[5] This reaction has become a vital tool in pharmaceutical development, as the arylamine motif is present in a vast number of biologically active molecules.[11][12]

Experimental Protocol: General Procedure

This protocol provides a general method for the amination of this compound with a primary or secondary amine. The choice of ligand and base is crucial and may require optimization.[11][12]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) or a pre-catalyst like XantPhos Pd G3[13]

  • Phosphine Ligand (e.g., XantPhos, BrettPhos) (4-8 mol%)[13]

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Brine solution

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Glovebox (recommended for handling air-sensitive reagents)

  • Standard laboratory glassware

  • Syringes and needles for inert atmosphere techniques

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (in a glovebox): To a Schlenk tube, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add Reactants: Add this compound (1.0 equiv).

  • Seal and Remove: Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.

  • Inert Atmosphere (if not using a glovebox): Alternatively, add solids to the tube, seal with a septum, and purge with inert gas for 15 minutes before adding the solvent and amine.

  • Reaction: Place the tube in a preheated oil bath at 80-110°C and stir vigorously.[11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine derivative.

Data Presentation: Buchwald-Hartwig Amination

The following table summarizes representative conditions for Buchwald-Hartwig amination reactions on similar aryl bromides. Yields are highly dependent on the specific amine and ligand used.

Amine Catalyst/Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
AnilinePd(OAc)₂ (2) / BINAP (3)NaOtBu (1.4)Toluene1001885-95[5]
MorpholinePd(OAc)₂ (2) / XantPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane1101280-90[13]
BenzylaminePd₂(dba)₃ (1.5) / BrettPhos (3)K₃PO₄ (2.0)t-BuOH1002475-88[12][14]
BenzamideXantPhos Pd G3 (5)DBU (2.0)Toluene1101687[13]

Visualizations: General Workflow & Buchwald-Hartwig Cycle

Experimental_Workflow General Cross-Coupling Experimental Workflow setup 1. Reagent Setup (Flask, SM, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill w/ Ar/N₂) setup->inert react 3. Reaction (Add Solvent/Reagents, Heat) inert->react workup 4. Aqueous Workup (Quench, Extract, Wash) react->workup After completion purify 5. Purification (Column Chromatography) workup->purify Crude Product analyze 6. Analysis (NMR, MS) purify->analyze Purified Product

Caption: A generalized workflow for cross-coupling experiments.

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L₂(X) oa->pd2 amine_assoc Amine Association & Deprotonation pd2->amine_assoc amido Ar-Pd(II)L₂(NR¹R²) (Amido Complex) amine_assoc->amido base_h [Base-H]⁺ X⁻ amine_assoc->base_h re Reductive Elimination amido->re re->pd0 Regeneration product Ar-NR¹R² (Arylamine Product) re->product arx Ar-X (Aryl Halide) arx->oa amine HNR¹R² (Amine) amine->amine_assoc base Base (e.g., NaOtBu) base->amine_assoc

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[5][11]

References

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a versatile building block, possessing a reactive C-Br bond at a strategic position on the thiophene ring. The electron-withdrawing ester group can influence the reactivity of the molecule and is a common functional handle for further synthetic transformations. This document provides detailed application notes and generalized experimental protocols for the use of this compound in Suzuki coupling reactions, based on established methodologies for structurally similar bromothiophene derivatives.

Applications in Medicinal Chemistry and Materials Science

The Suzuki coupling of this compound with various aryl and heteroaryl boronic acids or esters opens a pathway to a diverse range of 3-aryl-5-methylthiophene-2-carboxylate derivatives. These structures are of significant interest in drug discovery and materials science. Thiophene-containing compounds are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Furthermore, substituted thiophenes are key components in the development of organic semiconductors, conducting polymers, and liquid crystals. The ability to readily introduce a variety of substituents at the 3-position of the thiophene ring through Suzuki coupling makes this an attractive strategy for generating libraries of novel compounds for screening and development.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction of this compound with an organoboron reagent, typically an arylboronic acid, in the presence of a base.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Thiophene This compound Product Methyl 3-aryl-5-methylthiophene-2-carboxylate Thiophene->Product Suzuki Coupling BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/Water)

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

The following protocols are generalized based on successful Suzuki coupling reactions of similar bromothiophene derivatives. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Suzuki Coupling using a Pre-catalyst System (e.g., Pd(OAc)₂ with a Phosphine Ligand)

This protocol is useful when a more active catalyst system is required, particularly for less reactive arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%) to a flame-dried reaction vessel.

  • Add the degassed solvent (e.g., toluene) and stir for 10-15 minutes to allow for pre-catalyst formation.

  • To this mixture, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3 equivalents).

  • Seal the vessel and heat the reaction mixture to 90-110°C for 12-24 hours.

  • Monitor the reaction progress as described in Protocol 1.

  • The work-up and purification steps are analogous to Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of structurally similar bromothiophene derivatives. This data can serve as a guide for optimizing the reaction of this compound.

EntryBromothiophene SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901276[1]
22-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901272[1]
32,5-Dibromo-3-methylthiophene (mono-coupling)4-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901275[2]
42,5-Dibromo-3-hexylthiophene (di-coupling)Phenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O (4:1)901278[3]
55-Bromothiophene-2-carboxylic acid derivativeVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane90-37-72

Visualizations

Suzuki Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L2 PdII_halide R1-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition (R1-X) PdII_alkoxide R1-Pd(II)L2-OR' PdII_halide->PdII_alkoxide Base (-X-) PdII_biaryl R1-Pd(II)L2-R2 PdII_alkoxide->PdII_biaryl Transmetalation (R2-B(OR')2) PdII_biaryl->Pd0 Product R1-R2 PdII_biaryl->Product Reductive Elimination Catalyst_Regen Pd(0)L2 R1X R1-X (Thiophene-Br) R2B R2-B(OH)2 (Arylboronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A generalized workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Workflow Start Start: Assemble Reactants Setup Set up Inert Atmosphere Reaction Start->Setup Addition Add Solvents and Reagents Setup->Addition Reaction Heat and Stir Reaction Mixture Addition->Reaction Monitoring Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: A typical experimental workflow for Suzuki coupling.

Conclusion

This compound serves as a valuable and versatile substrate in Suzuki-Miyaura cross-coupling reactions. The protocols and data presented, derived from closely related thiophene systems, provide a robust starting point for the synthesis of a wide array of novel 3-aryl-5-methylthiophene-2-carboxylates. These compounds hold significant potential for applications in drug discovery and materials science. Researchers are encouraged to use this guide as a foundation for the development and optimization of specific synthetic routes tailored to their research objectives.

References

Application Notes and Protocols: Methyl 3-bromo-5-methylthiophene-2-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of complex molecular architectures for medicinal chemistry. Its substituted thiophene core is a key pharmacophore in numerous biologically active compounds. The presence of a bromine atom at the 3-position allows for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse substituents. The methyl ester at the 2-position and the methyl group at the 5-position provide additional sites for modification and influence the overall electronic and steric properties of the molecule, making it an attractive starting material for the development of novel therapeutics, particularly kinase inhibitors. Thiophene-containing compounds have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Application: Synthesis of Thieno[3,2-d]pyrimidine Kinase Inhibitors

A significant application of this compound is in the synthesis of thieno[3,2-d]pyrimidines. This scaffold is isosteric to the purine core of ATP and is a common feature in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR and Polo-like kinase (PLK) signaling pathways, which are crucial in cancer cell proliferation and survival.

The synthetic strategy involves an initial palladium-catalyzed amination at the 3-position, followed by cyclization to construct the fused pyrimidine ring. This approach offers a convergent and flexible route to a library of substituted thienopyrimidines for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed amination of the title compound with a primary amine. The reaction conditions are based on established methods for the amination of aryl bromides.[1][2]

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Magnetic stir bar

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), cesium carbonate (1.5 equiv.), palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add anhydrous toluene (to achieve a concentration of ~0.1 M) via syringe.

  • Add the primary amine (1.2 equiv.) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-amino-5-methylthiophene-2-carboxylate derivative.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionReference
Catalyst Pd(OAc)₂ / Xantphos[1]
Base Cs₂CO₃[1]
Solvent Toluene[1]
Temperature 100-110 °C[1]
Typical Yield 60-90%General expectation based on similar substrates
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one Core

This protocol outlines the cyclization of the resulting aminothiophene derivative with formamide to construct the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This is a common method for the synthesis of this heterocyclic system.[3][4]

Materials:

  • Methyl 3-amino-5-methylthiophene-2-carboxylate derivative (from Protocol 1)

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the methyl 3-amino-5-methylthiophene-2-carboxylate derivative (1.0 equiv.) in an excess of formamide.

  • Heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude thieno[3,2-d]pyrimidin-4(3H)-one.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Table 2: Representative Conditions for Thienopyrimidine Formation

ParameterConditionReference
Reagent Formamide[3][4]
Solvent Formamide (neat)[3][4]
Temperature 180-190 °C[3][4]
Typical Yield 70-95%General expectation based on similar substrates

Visualizations

G Synthetic Workflow for Thieno[3,2-d]pyrimidine Kinase Inhibitors start Methyl 3-bromo-5- methylthiophene-2-carboxylate step1 Buchwald-Hartwig Amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene) start->step1 intermediate Methyl 3-amino-5- methylthiophene-2-carboxylate Derivative step1->intermediate step2 Cyclization (Formamide, Reflux) intermediate->step2 product Thieno[3,2-d]pyrimidin-4(3H)-one Core step2->product further_functionalization Further Functionalization (e.g., Chlorination, Suzuki/Amination) product->further_functionalization final_product Kinase Inhibitor Library further_functionalization->final_product

Caption: Synthetic workflow for the preparation of thieno[3,2-d]pyrimidine kinase inhibitors.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by thienopyrimidine inhibitors.

References

Application Notes and Protocols: Methyl 3-bromo-5-methylthiophene-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene-based conjugated polymers are a cornerstone of modern materials science, particularly in the field of organic electronics. Their unique electronic and optical properties make them ideal candidates for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. "Methyl 3-bromo-5-methylthiophene-2-carboxylate" is a functionalized thiophene monomer that serves as a versatile building block for the synthesis of novel conjugated polymers. The bromine atom and the methyl ester group on the thiophene ring allow for various polymerization techniques and post-polymerization modifications, enabling fine-tuning of the resulting polymer's properties.

These notes provide an overview of the potential applications of polymers derived from this compound and offer a detailed protocol for the synthesis and characterization of a representative polymer for use in organic photovoltaic devices.

Application I: Organic Photovoltaics (OPVs)

Polymers synthesized from this compound can be engineered to have suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge separation and transport when blended with fullerene derivatives or other electron acceptors. The ester group can influence the polymer's solubility and film-forming properties, which are critical for device fabrication.

Key Advantages:

  • Tunable Optoelectronic Properties: The chemical structure allows for modification to control the bandgap and absorption spectrum.

  • Processability: The resulting polymers can be designed to be soluble in common organic solvents, facilitating large-area device fabrication via solution-based techniques like spin-coating and printing.

  • Potential for High Performance: Thiophene-based polymers have demonstrated high power conversion efficiencies in OPV devices.[1]

Application II: Organic Field-Effect Transistors (OFETs)

The ordered packing of polymer chains is crucial for achieving high charge carrier mobility in OFETs. The substituents on the thiophene ring of this compound can be chosen to promote self-assembly and crystallinity in the resulting polymer thin films, leading to enhanced device performance.

Key Advantages:

  • High Charge Carrier Mobility: Appropriate side-chain engineering can lead to polymers with high mobility, a key parameter for OFETs.

  • Environmental Stability: Thiophene-based polymers can exhibit good stability under ambient conditions.[2]

  • Flexible Electronics: The inherent flexibility of organic polymers makes them suitable for applications in flexible displays and wearable electronics.

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical polymer, Poly(this compound) or "P(MBrMT-co-Th)", synthesized via a Stille cross-coupling reaction with a comonomer (e.g., a distannylated thiophene derivative). This data is illustrative and based on typical values for similar thiophene-based copolymers used in organic electronics.

PropertyValueUnitsCharacterization Method
Molecular Weight (Mn)15 - 30kDaGPC
Polydispersity Index (PDI)1.5 - 2.5GPC
HOMO Energy Level-5.2 to -5.5eVCyclic Voltammetry (CV)
LUMO Energy Level-3.0 to -3.4eVCV / UV-Vis Spectroscopy
Optical Bandgap (Eg)1.8 - 2.2eVUV-Vis Spectroscopy
Hole Mobility (in OFET)0.01 - 0.5cm²/VsOFET Measurement
PCE (in OPV with PCBM)3 - 7%Solar Simulator

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound -co- [2,2'-bithiophene]) via Stille Coupling

This protocol describes a representative synthesis of a copolymer using this compound and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene as monomers.

Materials:

  • This compound

  • 5,5'-bis(trimethylstannyl)-2,2'-bithiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

  • Methanol

  • Hexane

  • Acetone

  • Chloroform

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 mmol) in 20 mL of anhydrous toluene.

  • Catalyst Addition: In a separate flask, dissolve Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in 5 mL of anhydrous toluene.

  • Degassing: Degas both solutions by bubbling with argon for 30 minutes.

  • Polymerization: Using a cannula, transfer the catalyst solution to the monomer solution. Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 48 hours.

  • End-capping: Cool the reaction to room temperature. Add 2-bromothiophene (0.2 mL) and stir for 2 hours. Then, add 2-(tributylstannyl)thiophene (0.2 mL) and stir for another 2 hours to end-cap the polymer chains.

  • Precipitation and Purification:

    • Pour the cooled reaction mixture into 200 mL of vigorously stirring methanol.

    • Collect the precipitated polymer by filtration.

    • Perform a Soxhlet extraction on the crude polymer sequentially with methanol, hexane, and acetone to remove catalyst residues and oligomers.

    • Dissolve the purified polymer in chloroform and re-precipitate it into methanol.

  • Drying: Collect the final polymer by filtration and dry it under vacuum at 40 °C for 24 hours.

Protocol 2: Fabrication of an Organic Photovoltaic (OPV) Device

Materials:

  • Synthesized Polymer (e.g., P(MBrMT-co-Th))

  • [3][3]-Phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM)

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Calcium (Ca)

  • Aluminum (Al)

  • Chlorobenzene

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates under a nitrogen stream.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds. Anneal at 150 °C for 10 minutes in a nitrogen-filled glovebox.

  • Active Layer Preparation: Prepare a blend solution of the synthesized polymer and PC₆₁BM (e.g., in a 1:1 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL. Stir overnight at 50 °C in the glovebox.

  • Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds. Anneal the film at a predetermined optimal temperature (e.g., 110 °C) for 10 minutes.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (20 nm) followed by a layer of Aluminum (100 nm) under high vacuum (< 10⁻⁶ Torr).

  • Device Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar irradiation (100 mW/cm²).

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication OPV Device Fabrication monomer Monomers (this compound + Comonomer) polymerization Stille Coupling (Toluene, 110°C, 48h) monomer->polymerization catalyst Catalyst (Pd₂(dba)₃ + P(o-tol)₃) catalyst->polymerization purification Purification (Precipitation & Soxhlet) polymerization->purification final_polymer Purified Polymer purification->final_polymer active_layer Active Layer (Polymer:PCBM Blend, Spin-coating) final_polymer->active_layer Used in ito ITO Substrate Cleaning pedot PEDOT:PSS (Spin-coating) ito->pedot pedot->active_layer cathode Cathode Deposition (Ca/Al Evaporation) active_layer->cathode device Final OPV Device cathode->device

Caption: Workflow for polymer synthesis and OPV device fabrication.

logical_relationship compound This compound polymer Thiophene-based Conjugated Polymer compound->polymer Polymerization properties Tunable Properties (Electronic, Optical, Solubility) polymer->properties Leads to applications Device Applications properties->applications Enables opv Organic Photovoltaics (OPVs) applications->opv ofet Organic Field-Effect Transistors (OFETs) applications->ofet

Caption: Relationship from monomer to material applications.

References

Application Notes and Protocols for Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a versatile heterocyclic building block widely utilized in organic synthesis and medicinal chemistry. The presence of a bromine atom at the 3-position, a methyl group at the 5-position, and a methyl ester at the 2-position of the thiophene ring provides multiple sites for functionalization. This allows for the construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

This document provides detailed protocols for key synthetic transformations involving this compound, including Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. These methods are foundational for the synthesis of a diverse range of derivatives with potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Data Presentation

The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of bromothiophene derivatives, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of Bromothiophene Esters with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄Toluene/EtOH/H₂O1001280-90
34-Tolylboronic acidPdCl₂(dppf) (4)K₂CO₃Dioxane/H₂O904.584
43-Furanylboronic acidPdCl₂(dppf) (4)K₂CO₃Dioxane/H₂O904.552
54-Pyridinylboronic acidPdCl₂(dppf) (4)K₂CO₃Dioxane/H₂O90466

Yields are based on analogous reactions and may vary for this compound.[3][4]

Table 2: Heck Coupling of Bromothiophenes with Alkenes

EntryAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)K₂CO₃DMF12012-24>80
2Methyl acrylatePd(OAc)₂ (2)K₂CO₃DMF100-12012-2475-85
3n-Butyl acrylatePd(OAc)₂ (2) / P(t-Bu)₃ (4)K₂CO₃Dioxane10012~80

Yields are based on analogous reactions and may vary.[5][6]

Table 3: Sonogashira Coupling of Bromothiophenes with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHFRT685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)10Et₃NToluene60880-90
32-Methyl-3-butyn-2-olPd(OAc)₂ (3) / P(p-tol)₃ (6)-DBUDMF806~90

Yields are based on analogous reactions and may vary.[7][8]

Experimental Protocols

General Workflow for Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for the cross-coupling reactions described below.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep_reagents Prepare Reagents & Solvents dry_glassware Oven-dry Glassware prep_reagents->dry_glassware add_reactants Add Reactants, Catalyst, Ligand, Base dry_glassware->add_reactants inert_atm Establish Inert Atmosphere (N2 or Ar) add_reactants->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir quench Quench Reaction heat_stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify characterize Characterize Product purify->characterize

General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of Methyl 5-methyl-3-phenylthiophene-2-carboxylate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)Ln(Br) Pd0->OxAdd Oxidative Addition ArBr Ar-Br ArBr->OxAdd Transmetal Ar-Pd(II)Ln(Ar') OxAdd->Transmetal Transmetalation Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronic Ar'-B(OH)₂ Boronic->Boronate Boronate->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product Ar-Ar' RedElim->Pd0 RedElim->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Heck Coupling

This protocol outlines the synthesis of Methyl 3-(2-phenylethenyl)-5-methylthiophene-2-carboxylate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and K₂CO₃.

  • Add anhydrous DMF to the flask, followed by styrene.

  • Seal the flask and heat the reaction mixture to 120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol details the synthesis of Methyl 3-(2-phenylethynyl)-5-methylthiophene-2-carboxylate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Conclusion

The protocols provided herein offer robust and adaptable methods for the functionalization of this compound. These palladium-catalyzed cross-coupling reactions are essential tools for the synthesis of a wide array of thiophene-containing molecules with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-bromo-5-methylthiophene-2-carboxylate is a versatile heterocyclic building block used extensively in organic synthesis. Its structure, featuring a thiophene ring substituted with a bromo group, a methyl group, and a methyl ester, makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. The bromo substituent at the 3-position serves as a reactive handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of complex molecular architectures. This compound is a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2]

These application notes provide detailed protocols for several key reaction mechanisms involving this compound, including its synthesis and participation in Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira cross-coupling reactions.

Protocol 1: Synthesis of this compound

The target compound is typically synthesized in a two-step process starting from 2-bromo-5-methylthiophene. The first step involves a directed lithiation and subsequent carboxylation to form 3-bromo-5-methylthiophene-2-carboxylic acid.[3] The second step is a standard esterification.

Part A: Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid [3]

Experimental Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) by slowly adding a 1.6 M solution of n-butyllithium in hexane (105 cm³) to a solution of diisopropylamine (18.4 g, 0.18 mol) in tetrahydrofuran (150 cm³) at -30 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at -30 °C, then cool to -70 °C.

  • Slowly add a solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in tetrahydrofuran (60 cm³) to the LDA solution at -70 °C.

  • Stir the reaction mixture for 2 hours at -70 °C.

  • Introduce a stream of dry carbon dioxide gas for 1 hour at -70 °C, continuing the addition as the mixture warms to room temperature.

  • Acidify the reaction mixture to pH 2 with 1 N hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/heptane 1:3) to yield 3-bromo-5-methylthiophene-2-carboxylic acid.

Part B: Esterification

Experimental Protocol:

  • Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid. This reaction is widely used due to its mild conditions and tolerance of various functional groups.[4]

General Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq).[5][6][7]

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene.[4][7]

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[4][6]

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki Coupling of Related Bromothiophenes

The following table summarizes yields from Suzuki coupling reactions performed on a similar substrate, pentyl 5-bromothiophene-2-carboxylate, with various arylboronic acids.[4]

EntryArylboronic AcidSolvent SystemYield (%)
1Phenylboronic acidToluene76
2Phenylboronic acid1,4-Dioxane/H₂O82
34-Methylphenylboronic acid1,4-Dioxane/H₂O85
44-Methoxyphenylboronic acid1,4-Dioxane/H₂O88
53,4-Dichlorophenylboronic acid1,4-Dioxane/H₂O79

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂-Br) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex (Ar-Pd(II)L₂-Ar') OxAdd->Transmetal Transmetal->Pd0 Reductive Elimination RedElim_Product Ar-Ar' Transmetal->RedElim_Product center ArBOH2_Base Ar'B(OH)₂ + Base ArBOH2_Base->Transmetal ArBr Ar-Br ArBr->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing a powerful tool for synthesizing arylamines.[9][10]

General Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol %), a suitable phosphine ligand (e.g., XPhos or t-BuXPhos, 2-4 mol %), and a strong base (e.g., t-BuONa or Cs₂CO₃, 1.5-2.0 eq).[11]

  • Add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.[11][12]

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Typical Buchwald-Hartwig Reaction Parameters

ComponentExampleTypical Range/TypeReference
Palladium Precatalyst[Pd(allyl)Cl]₂Pd₂(dba)₃, Pd(OAc)₂[11]
LigandXPhost-BuXPhos, TrixiePhos, BINAP, DPPF[8][11]
Baset-BuONat-BuOLi, Cs₂CO₃, K₃PO₄[11]
SolventTolueneDioxane, THF[11][12]
Temperature100 °C80-120 °C[11]

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex (Ar-Pd(II)L-Br) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination (Ar-Pd(II)L(Br)(R₂NH)) OxAdd->AmineCoord AmidoComplex Amido Complex (Ar-Pd(II)L-NR₂) AmineCoord->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination RedElim_Product Ar-NR₂ AmidoComplex->RedElim_Product ArBr Ar-Br ArBr->OxAdd R2NH R₂NH R2NH->AmineCoord Base Base Base->AmineCoord + H-Base⁺X⁻

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Application Note 3: Stille Coupling

The Stille coupling reaction creates a C-C bond between an organohalide and an organotin compound, catalyzed by palladium. It is highly valued for its ability to proceed under neutral conditions, making it compatible with a wide array of sensitive functional groups.[13]

General Experimental Protocol: [13]

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the organostannane reagent (e.g., Aryl-Sn(CH₃)₃, 1.1 eq).

  • Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol %).

  • Via syringe, add an anhydrous and degassed solvent, such as toluene or DMF.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography. Note: Tin byproducts can be challenging to remove; treatment with a fluoride source (e.g., KF solution) or specific chromatography techniques may be required.

Data Presentation: Typical Stille Coupling Reaction Parameters

ComponentExampleTypical Range/Type
Palladium CatalystPd(PPh₃)₄PdCl₂(PPh₃)₂, Pd₂(dba)₃
Organotin ReagentAryl-Sn(CH₃)₃Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃
SolventTolueneDMF, THF, Dioxane
Temperature100 °C80-120 °C
Additives(Optional) LiCl, CuI-

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex\n(Ar-Pd(II)L₂-Br)", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation\nComplex\n(Ar-Pd(II)L₂-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim_Product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];

// Input labels ArBr [label="Ar-Br", shape=plaintext]; ArSnR3 [label="Ar'-SnR₃", shape=plaintext];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition "]; OxAdd -> Transmetal [label=" Transmetalation\n (+ BrSnR₃)"]; Transmetal -> Pd0 [label=" Reductive\n Elimination "]; Transmetal -> RedElim_Product [style=dashed, arrowhead=none];

// Input arrows ArBr -> OxAdd [style=dashed]; ArSnR3 -> Transmetal [style=dashed]; }

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the cross-coupling reactions described.

Workflow A 1. Reagent Preparation (Weighing, Degassing Solvents) B 2. Reaction Setup (Under Inert Atmosphere) A->B C 3. Reaction Execution (Heating and Stirring) B->C D 4. Monitoring (TLC / GC-MS / LC-MS) C->D D->C Continue Reaction E 5. Work-up (Quenching, Extraction, Washing) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS, etc.) F->G

Caption: General laboratory workflow for cross-coupling reactions.

References

"Methyl 3-bromo-5-methylthiophene-2-carboxylate" functionalization techniques

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Functionalization Search

I'm starting a deep dive into functionalization methods for Methyl 3-bromo-5-methylthiophene-2-carboxylate. I'm prioritizing transition-metal catalyzed cross-coupling, lithiation, and other reactions. Early results look promising, with several interesting leads.

Exploring Reaction Pathways

I'm now focusing on specific reaction examples, diligently gathering detailed experimental procedures and quantitative data, paying close attention to reagents, catalysts, and yields. I'm organizing this data into easily comparable tables and preparing to outline reproducible experimental protocols for key reactions. This data will be complemented with clear Graphviz diagrams illustrating functionalization pathways.

Refining Functionalization Strategies

I'm now zeroing in on specific reactions, prioritizing transition-metal catalyzed cross-coupling and lithiation-based methods. I'm focusing on collecting detailed experimental procedures and quantitative yield data for key reactions. This data is being organized into tables, and I'm preparing reproducible experimental protocols and Graphviz diagrams to illustrate functionalization pathways. The final deliverable is taking shape.

Focusing the Search

I've got a good grasp on the general landscape of thiophene synthesis and its relevance to drug discovery, but I need to zero in on the specific details of functionalizing "Methyl 3-bromo-5-methylthiophene." The initial search was too broad. Now I'm refining my queries to find precise methods for this particular compound.

Deepening the Investigation

I'm now diving deeper into the specifics of "this compound" functionalization. While broad thiophene synthesis reactions are known (Paal-Knorr, Gewald, Fiesselmann), I'm hitting a wall finding direct derivatization protocols. I'm focusing on cross-coupling methods like Suzuki, Sonogashira, and Buchwald-Hartwig, and lithiation-boration strategies. The goal is to unearth precise yields, reagents, and conditions.

Examining Thiophene Functionalization

I'm now delving into the practical aspects of functionalizing "this compound". While the synthesis of aminothiophene derivatives yielded some leads, the focus has shifted to the specific compound at hand. I need to identify suitable reaction conditions and reagents for modifying this particular thiophene structure.

Targeting Specific Reactions

I've realized that the initial search results, while informative on aminothiophene synthesis, don't provide the detailed protocols needed for the target compound's functionalization. I'm now conducting more focused searches, zeroing in on specific reaction types, like cross-coupling, using the exact chemical name as my primary keyword. This should yield the specific experimental procedures I need for comprehensive application notes.

Focusing on Detailed Protocols

I've been digging deeper into the palladium-catalyzed cross-coupling reactions of bromothiophenes and halogen-metal exchange. My recent efforts are focused on unearthing specific, detailed protocols. The general information is there, but I need practical, step-by-step guides for functionalization. I'm hoping to find some specific and reliable methods soon.

Targeting Precise Procedures

I'm still looking for specific protocols for the functionalization of "this compound." While general information is abundant, concrete, step-by-step guides are elusive. I've found mentions of related Suzuki couplings and halogen-metal exchanges, but nothing directly applicable. The hunt is now for exact experimental procedures with reagents, conditions, and yields. I need these specifics from the literature to move forward.

Application Notes and Protocols for the Quantification of Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Methyl 3-bromo-5-methylthiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1] The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are designed to ensure accurate and reproducible quantification in various sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the separation and quantification of thiophene derivatives.[2][3] This method is particularly suitable for routine quality control and stability testing.

Experimental Protocol

a) Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[2]

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2][4]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)[2][5]

    • Methanol (HPLC grade)[2]

    • High-purity water (Milli-Q or equivalent)[2]

    • This compound reference standard

    • Formic acid (for mobile phase modification)[2]

b) Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is suggested.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[3]

  • Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 254-280 nm for thiophene derivatives).[4]

  • Injection Volume: 10 µL

c) Sample Preparation:

  • Standard Solutions: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.[2]

  • Sample Solutions: Dissolve the sample containing this compound in acetonitrile to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999[3]
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%[3]
Accuracy (Recovery %) 98 - 102%[3]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Calibration Standards hplc_system HPLC System with C18 Column prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system run_analysis Inject and Run Samples hplc_system->run_analysis peak_integration Peak Integration run_analysis->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Figure 1: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated thiophenes.[6] It offers high sensitivity and specificity, making it ideal for trace analysis and impurity profiling.

Experimental Protocol

a) Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Chemicals and Reagents:

    • Dichloromethane or Hexane (GC grade)[6]

    • This compound reference standard

    • Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties)[6]

b) Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless or pulsed splitless for enhanced sensitivity.[8][9]

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]

c) Sample Preparation:

  • Standard Solutions: Prepare a stock solution of the reference standard and the internal standard in a suitable solvent like hexane. Create calibration standards by diluting the stock solutions.

  • Sample Solutions: Dissolve the sample in the chosen solvent, add the internal standard, and vortex.

Data Presentation

Table 2: GC-MS Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Range 0.1 - 50 ng/mL
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.06 ng/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Logical Relationship of GC-MS Parameters

GCMS_Parameters cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Output Injection Injection Technique Column Capillary Column Injection->Column Oven Oven Temperature Program Column->Oven IonSource Ion Source Oven->IonSource Analyzer Mass Analyzer (SIM/Scan) IonSource->Analyzer Detector Detector Analyzer->Detector Peak Chromatographic Peak Detector->Peak Spectrum Mass Spectrum Detector->Spectrum qNMR_Pathway cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing & Calculation weigh_sample Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum integrate_signals Integrate Analyte & Standard Signals acquire_spectrum->integrate_signals calculate_concentration Calculate Analyte Concentration integrate_signals->calculate_concentration

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 3-bromo-5-methylthiophene-2-carboxylate as a key building block in the synthesis of bioactive molecules, with a particular focus on kinase inhibitors. The thiophene moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2]

Application: Synthesis of Kinase Inhibitors

This compound is a versatile precursor for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The thiophene scaffold can be elaborated through various cross-coupling reactions to generate complex molecules that can interact with the ATP-binding site of kinases.

A key synthetic strategy involves the initial transformation of the 3-bromo group into an amino group, followed by coupling with a suitable heterocyclic partner. This approach has been successfully employed in the development of inhibitors for several important kinases, including p38 mitogen-activated protein kinase (MAPK), Spleen tyrosine kinase (Syk), and Src family tyrosine kinases.[3]

Hypothetical Synthetic Pathway to a Kinase Inhibitor

The following scheme illustrates a plausible synthetic route from this compound to a potential kinase inhibitor, based on methodologies described in patent literature for structurally related compounds.

G A Methyl 3-bromo-5- methylthiophene-2-carboxylate B Methyl 3-amino-5- methylthiophene-2-carboxylate A->B Buchwald-Hartwig Amination D Thiophene-Pyrimidine Adduct (Kinase Inhibitor Precursor) B->D Nucleophilic Aromatic Substitution C Substituted Pyrimidine C->D E Final Kinase Inhibitor D->E Further Functionalization (e.g., Amide Coupling) G A Stress Stimuli (e.g., Cytokines, UV) B MAPKKK (e.g., ASK1, TAK1) A->B Activation C MAPKK (MKK3/6) B->C Phosphorylation D p38 MAPK C->D Phosphorylation E Downstream Substrates (e.g., MK2, ATF2) D->E Phosphorylation F Cellular Response (Inflammation, Apoptosis) E->F Regulation G A Receptor Activation (e.g., BCR, FcR) B ITAM Phosphorylation A->B C Syk Recruitment and Activation B->C D Downstream Effectors (e.g., PLCγ2, Vav) C->D Phosphorylation E Cellular Response (e.g., Ca²⁺ Mobilization, NF-κB Activation) D->E G A Receptor Activation (e.g., RTKs, Integrins) B Src Activation A->B C Substrate Phosphorylation (e.g., FAK, STATs) B->C D Downstream Signaling (e.g., Ras-MAPK, PI3K/Akt) C->D E Cellular Response (Proliferation, Migration) D->E G A Methyl 3-bromo-5- methylthiophene-2-carboxylate B Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) A->B C Purification (Column Chromatography) B->C D Structural Characterization (NMR, MS) C->D E In vitro Biological Assay (e.g., Kinase Inhibition Assay) D->E F Data Analysis (IC₅₀ determination) E->F

References

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 3-bromo-5-methylthiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-bromo-5-methylthiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound. The first is a two-step process that begins with the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid, which is then esterified. The second approach is the direct bromination of methyl 3-methylthiophene-2-carboxylate.

Q2: Which brominating agent is recommended for the direct bromination of methyl 3-methylthiophene-2-carboxylate?

A2: N-Bromosuccinimide (NBS) is the most commonly used and recommended brominating agent for this transformation. It is generally more selective than using liquid bromine and the reaction conditions are milder.

Q3: What is the most common side product in the direct bromination route?

A3: The most prevalent side product is the di-brominated species, methyl 3,4-dibromo-5-methylthiophene-2-carboxylate. Over-bromination can be minimized by carefully controlling the stoichiometry of NBS and the reaction temperature.

Q4: How can I purify the final product?

A4: The most effective method for purifying this compound is silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent like methanol or ethanol can also be employed for further purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Two-Step Synthesis (Carboxylation followed by Esterification)

Problem 1: Low yield in the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid.

Possible Cause Troubleshooting Suggestion
Incomplete lithiation of 2-bromo-5-methylthiophene.Ensure the reaction is carried out under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated n-butyllithium.
Inefficient carboxylation.Ensure the carbon dioxide is dry and bubbled through the reaction mixture efficiently. The temperature should be maintained at -70 °C during the addition of CO2.
Product loss during workup.Acidify the reaction mixture to approximately pH 2 to ensure complete protonation of the carboxylate. Use an adequate amount of extraction solvent (e.g., ethyl acetate).

Problem 2: Incomplete esterification of 3-bromo-5-methylthiophene-2-carboxylic acid.

Possible Cause Troubleshooting Suggestion
Insufficient acid catalyst.Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).
Equilibrium not driven to the product side.Use a large excess of methanol, which also serves as the solvent. Consider removing water as it forms, although using excess methanol is often sufficient.
Steric hindrance around the carboxylic acid.While not a major issue for this substrate, prolonged reaction times or slightly elevated temperatures (reflux) can help overcome any minor steric hindrance.
Route 2: Direct Bromination of Methyl 3-methylthiophene-2-carboxylate

Problem 1: Formation of significant amounts of di-brominated side product.

Possible Cause Troubleshooting Suggestion
Excess of NBS.Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NBS. Add the NBS portion-wise or as a solution via a dropping funnel to maintain a low concentration in the reaction mixture.
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.
Inappropriate solvent.Solvents like acetonitrile or chloroform are commonly used. Acetonitrile can sometimes offer better selectivity.[1]

Problem 2: Incomplete consumption of the starting material.

Possible Cause Troubleshooting Suggestion
Insufficient NBS.Ensure the NBS is of high purity and use at least one full equivalent.
Low reaction temperature.If the reaction is sluggish at lower temperatures, allow it to warm to room temperature and monitor by TLC.
Inefficient stirring.Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reagents.

Data Presentation

The following table summarizes the impact of varying reaction conditions on the direct bromination of a substituted thiophene, which can be used as a guide for optimizing the synthesis of this compound.

Entry Brominating Agent (Equivalents) Solvent Temperature (°C) Time (h) Yield of Monobrominated Product (%) Notes
1NBS (1.0)Acetonitrile0 to RT0.5~99High selectivity and yield reported for a similar substrate.[1]
2NBS (1.1)Chloroform0 to RT2~85Potential for di-bromination increases with excess NBS.
3Br₂ in Acetic Acid (1.0)Acetic Acid0 to RT1VariableCan lead to a mixture of products and is less selective than NBS.
4NBS (2.2)DMFReflux11LowThese conditions favor di-bromination.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid[3]
  • To a solution of diisopropylamine (18.4 g, 0.18 mol) in tetrahydrofuran (150 cm³), slowly add a 1.6 M solution of n-butyllithium in hexane (105 cm³) at -30 °C.

  • Stir the mixture for 30 minutes at -30 °C, then cool to -70 °C.

  • Slowly add a solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in tetrahydrofuran (60 cm³) at -70 °C.

  • Stir the reaction mixture for 2 hours at -70 °C.

  • Introduce a stream of dry carbon dioxide at -70 °C for 1 hour, and continue the addition as the mixture warms to room temperature.

  • Acidify the reaction mixture to pH 2 with 1 N hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by chromatography on silica gel (ethyl acetate/heptane 1:3) to yield 3-bromo-5-methylthiophene-2-carboxylic acid.

Protocol 2: Esterification of 3-bromo-5-methylthiophene-2-carboxylic acid
  • Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid (1.0 eq) in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over sodium sulfate and evaporate the solvent to yield this compound.

Protocol 3: Direct Bromination of Methyl 3-methylthiophene-2-carboxylate (Adapted from a similar procedure[1])
  • Dissolve methyl 3-methylthiophene-2-carboxylate (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (hexane/ethyl acetate).

Mandatory Visualization

Synthesis_Workflows cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Direct Bromination A1 2-Bromo-5-methylthiophene B1 Lithiation (n-BuLi) A1->B1 C1 Carboxylation (CO2) B1->C1 D1 3-Bromo-5-methylthiophene-2-carboxylic acid C1->D1 E1 Esterification (MeOH, H+) D1->E1 F1 This compound E1->F1 A2 Methyl 3-methylthiophene-2-carboxylate B2 Bromination (NBS) A2->B2 C2 This compound B2->C2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Reaction Issue DiBrom Di-bromination? Start->DiBrom LowYield Low Yield? Start->LowYield NBS Reduce NBS eq. DiBrom->NBS Yes Temp Lower Temperature DiBrom->Temp Yes Anhydrous Ensure Anhydrous Conditions LowYield->Anhydrous Yes (Step 1) ExcessMeOH Use Excess Methanol LowYield->ExcessMeOH Yes (Esterification)

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis of Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-bromo-5-methylthiophene-2-carboxylate . This guide addresses common side reactions and other experimental challenges.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Route 1: Direct Bromination of Methyl 5-methylthiophene-2-carboxylate

This synthetic approach involves the direct bromination of the esterified starting material.

Q1: My bromination reaction is producing a mixture of products, including di-brominated compounds. How can I improve the selectivity for the desired mono-bromo product?

A1: Over-bromination is a common side reaction when working with electron-rich thiophene rings. To improve selectivity:

  • Choice of Brominating Agent: Use a milder and more selective brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS is known to provide better control over mono-bromination.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the starting material relative to NBS can help minimize di-bromination.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below) to reduce the reaction rate and enhance selectivity.

  • Solvent: The choice of solvent can influence selectivity. Acetic acid is a common solvent for NBS brominations of thiophenes and can promote high regioselectivity.[1][2]

Q2: I am observing the formation of an isomeric bromo-product. How can I ensure the correct regioselectivity?

A2: The directing effects of the substituents on the thiophene ring determine the position of bromination. For Methyl 5-methylthiophene-2-carboxylate, the methyl group is an ortho-, para- director and the methoxycarbonyl group is a meta- director. Bromination is expected to occur at the 3-position. To ensure correct regioselectivity:

  • Reaction Conditions: As mentioned above, using NBS in acetic acid at room temperature has been shown to be highly regioselective for the 2-position of substituted thiophenes.[1][2]

  • Analytical Verification: Use analytical techniques like ¹H NMR and GC-MS to confirm the structure of your product and identify any isomeric impurities.

Q3: The purification of the final product is challenging due to the presence of unreacted starting material and di-brominated byproducts. What is the best purification strategy?

A3: Purification of brominated thiophenes can be difficult due to similar polarities of the desired product and byproducts.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective. Careful monitoring of fractions by TLC is crucial.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Route 2: Esterification of 3-bromo-5-methylthiophene-2-carboxylic acid

This alternative route involves the synthesis of the carboxylic acid precursor followed by esterification.

Q1: During the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid via lithiation and carboxylation, I am getting low yields. What are the potential reasons?

A1: Low yields in this multi-step synthesis can arise from several factors:

  • Incomplete Lithiation: Ensure your glassware is completely dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The presence of moisture or oxygen will quench the organolithium reagent. Use of freshly titrated n-butyllithium is recommended.

  • Side Reactions during Carboxylation: Ensure the carbon dioxide used is dry. The addition of CO₂ should be done at low temperature (-70 °C) to prevent side reactions.[3]

  • Workup: Acidification of the reaction mixture to pH 2 is necessary to protonate the carboxylate and allow for extraction into an organic solvent.[3]

Q2: I am concerned about the possibility of decarboxylation of my brominated carboxylic acid during the esterification step. How can I avoid this?

A2: While decarboxylation of some carboxylic acids can occur at high temperatures, thiophene-2-carboxylic acids are generally stable. To minimize the risk:

  • Mild Esterification Conditions: Use a mild esterification method such as Fischer esterification under standard reflux conditions with a catalytic amount of strong acid (e.g., H₂SO₄).[4] This method is generally not harsh enough to cause significant decarboxylation.

  • Alternative Methods: If decarboxylation is a persistent issue, consider using milder, room temperature esterification methods, such as those employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).

Q3: My Fischer esterification is not going to completion. How can I improve the yield of the ester?

A3: Fischer esterification is an equilibrium reaction. To drive the reaction towards the product side:

  • Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent.[4][5]

  • Water Removal: Although often not necessary with a large excess of alcohol, azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene can be employed.

  • Reaction Time: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by TLC.

Quantitative Data Summary

ParameterRoute 1: Direct Bromination (Typical Conditions)Route 2: Esterification of Precursor Acid (Reported Yield)
Starting Material Methyl 5-methylthiophene-2-carboxylate3-bromo-5-methylthiophene-2-carboxylic acid
Reagents NBS, Acetic AcidMethanol, Catalytic H₂SO₄
Yield Not explicitly reported, but generally high for selective NBS bromination.66% (for the precursor acid synthesis)[3]
Key Side Reactions Over-bromination (di-bromination), Isomeric mono-brominationIncomplete lithiation/carboxylation, Incomplete esterification, Potential for decarboxylation (low risk)

Experimental Protocols

Protocol for Route 2: Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid[3]
  • To a solution of diisopropylamine (18.4 g, 0.18 mol) in 150 cm³ of tetrahydrofuran at -30 °C, slowly add a 1.6 M solution of butyllithium in hexane (105 cm³).

  • Stir the mixture for 30 minutes at -30 °C, then cool to -70 °C.

  • At -70 °C, slowly add a solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in 60 cm³ of tetrahydrofuran.

  • Stir the reaction mixture for 2 hours at -70 °C.

  • Introduce a stream of dry carbon dioxide at -70 °C for 1 hour, and continue the addition as the mixture warms to room temperature.

  • Acidify the reaction mixture to pH 2 with 1 N hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by chromatography on silica gel using an ethyl acetate/heptane (1:3) eluent to yield 3-bromo-5-methylthiophene-2-carboxylic acid.

Protocol for Fischer Esterification (General Procedure)[4]
  • Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Esterification of Precursor Acid Start1 Methyl 5-methylthiophene-2-carboxylate Product This compound Start1->Product NBS / Acetic Acid Side1 Di-brominated byproduct Start1->Side1 Excess Brominating Agent Side2 Isomeric mono-bromo byproduct Start1->Side2 Poor Regiocontrol Start2 2-bromo-5-methylthiophene Intermediate 3-bromo-5-methylthiophene-2-carboxylic acid Start2->Intermediate 1. n-BuLi 2. CO2 Side3 Unreacted Starting Material Start2->Side3 Product2 This compound Intermediate->Product2 MeOH / H+ Side4 Incomplete Esterification Intermediate->Side4

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Problem Encountered in Synthesis Identify_Route Which synthetic route are you using? Start->Identify_Route Route1 Route 1: Direct Bromination Identify_Route->Route1 Route2 Route 2: Esterification of Acid Identify_Route->Route2 Problem1 Problem1 Route1->Problem1 Problem2a Problem2a Route2->Problem2a Problem2b Incomplete Esterification Route2->Problem2b Solution1a Use NBS instead of Br2 Solution1b Control Stoichiometry Solution1c Lower Reaction Temperature Problem1->Solution1a Problem1->Solution1b Problem1->Solution1c Solution2a1 Ensure anhydrous conditions Solution2a2 Use fresh n-BuLi Problem2a->Solution2a1 Problem2a->Solution2a2 Solution2b1 Use excess Methanol Problem2b->Solution2b1 Solution2b2 Increase reaction time Problem2b->Solution2b2

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Synthesis of Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-bromo-5-methylthiophene-2-carboxylate synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format.

Section 1: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid (Precursor)

Q1: My lithiation of 2-bromo-5-methylthiophene is resulting in low yields of the desired carboxylic acid after quenching with CO₂. What are the potential causes?

A1: Low yields in this step often stem from issues with the lithiation reaction itself or the subsequent carboxylation. Here are the primary factors to investigate:

  • Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.

  • Temperature Control: The lithiation of thiophenes is highly temperature-dependent. The reaction should be maintained at a low temperature (typically -70 °C to -78 °C) to prevent side reactions, such as decomposition of the lithiated intermediate.[1]

  • Reagent Quality: The quality of the n-BuLi is crucial. Use a freshly titrated or newly purchased bottle. Old or improperly stored n-BuLi will have a lower molarity, leading to incomplete lithiation.

  • Addition Rate: Slow, dropwise addition of n-BuLi to the solution of 2-bromo-5-methylthiophene is important to control the reaction exotherm and prevent localized high concentrations of the reagent.[1]

  • Incomplete Carboxylation: Ensure a sufficient excess of dry CO₂ is introduced to the reaction mixture. Using CO₂ gas from a cylinder is preferable to using dry ice, which can contain water.

Q2: I am observing the formation of debrominated starting material (5-methylthiophene-2-carboxylic acid) as a significant byproduct. How can I minimize this?

A2: The formation of the debrominated product suggests that the lithiated species is being quenched by a proton source before it can react with CO₂.

  • Proton Source: The most likely proton source is residual water in the reagents or solvent. As mentioned in A1, ensuring strictly anhydrous conditions is critical.

  • Reaction Quenching: When quenching the reaction with an acidic aqueous solution, ensure that the carboxylation is complete before adding the acid.

Q3: My reaction mixture turns black or forms a tar-like substance during the lithiation or carboxylation step. What is causing this and how can I prevent it?

A3: Tar formation is often a sign of polymerization or decomposition of the thiophene ring, which can be triggered by:

  • Elevated Temperatures: Allowing the reaction to warm up prematurely can lead to decomposition of the lithiated thiophene. Maintain the recommended low temperature throughout the addition and stirring phases.

  • Impure Reagents: Impurities in the starting materials or solvents can initiate polymerization. Use high-purity reagents and freshly distilled solvents.

Section 2: Esterification of 3-Bromo-5-methylthiophene-2-carboxylic acid

Q4: The esterification of my carboxylic acid precursor with methanol is incomplete, resulting in low yields of the desired methyl ester. What can I do to improve the conversion?

A4: Incomplete esterification is a common issue. Here are several approaches to drive the reaction to completion:

  • Choice of Method:

    • Fischer Esterification: This is a common method using an acid catalyst (e.g., concentrated H₂SO₄) and an excess of methanol. To improve yield, ensure the removal of water as it forms, for example, by using a Dean-Stark apparatus.

    • Using a Milder Activating Agent: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be very effective under milder conditions.

  • Reaction Time and Temperature: Fischer esterification may require prolonged refluxing (e.g., 30 hours) to achieve high conversion.[2] Monitor the reaction by TLC to determine the optimal reaction time.

  • Purity of Carboxylic Acid: Ensure the starting carboxylic acid is pure and dry. Impurities can interfere with the reaction.

Q5: I am observing side reactions or decomposition of my product during the esterification. How can I mitigate this?

A5: Thiophene rings can be sensitive to strong acidic conditions and high temperatures.

  • Milder Conditions: If decomposition is observed with strong acids like H₂SO₄, consider using a milder acid catalyst or switching to a DCC/DMAP-mediated esterification which proceeds at or below room temperature.

  • Temperature Control: Avoid excessive heating during the reaction and work-up to minimize degradation of the product.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Lithiation Temperature -70 °C-30 °C0 °C66[1]
Esterification Catalyst H₂SO₄ (conc.)DCC/DMAPp-TsOH>90 (general)[2]
Esterification Time (H₂SO₄) 12 h24 h30 hVaries[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid

This protocol is adapted from a literature procedure.[1]

Materials:

  • 2-bromo-5-methylthiophene

  • n-butyllithium (1.6 M in hexane)

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Carbon dioxide (gas)

  • 1 N Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diisopropylamine (0.18 mol) and anhydrous THF (150 cm³).

  • Cool the solution to -30 °C and slowly add a 1.6 M solution of n-butyllithium in hexane (105 cm³).

  • Stir the mixture for 30 minutes at -30 °C, then cool to -70 °C.

  • Slowly add a solution of 2-bromo-5-methylthiophene (0.14 mol) in anhydrous THF (60 cm³) to the reaction mixture at -70 °C.

  • Stir the reaction mixture for 2 hours at -70 °C.

  • Introduce a stream of dry carbon dioxide gas into the reaction mixture at -70 °C for 1 hour. Continue the addition of carbon dioxide as the mixture warms up to room temperature.

  • Acidify the reaction mixture to pH 2 by adding 1 N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/heptane 1:3) to yield 3-bromo-5-methylthiophene-2-carboxylic acid.

Protocol 2: Esterification to this compound (General Procedure)

Materials:

  • 3-Bromo-5-methylthiophene-2-carboxylic acid

  • Methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-methylthiophene-2-carboxylic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for several hours (monitor by TLC for completion, which could take up to 30 hours).[2]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Pour the residue into water and extract with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification start 2-bromo-5-methylthiophene lithiation Lithiation with n-BuLi/LDA at -70°C start->lithiation 1. THF carboxylation Quench with CO2 lithiation->carboxylation acid_workup Acidic Workup carboxylation->acid_workup precursor 3-Bromo-5-methylthiophene-2-carboxylic acid acid_workup->precursor esterification Esterification with Methanol/H2SO4 precursor->esterification base_workup Basic Workup esterification->base_workup purification Purification base_workup->purification product This compound purification->product troubleshooting_yield cluster_troubleshooting Troubleshooting Low Yield start Low Yield of Final Product check_precursor Check Purity and Yield of Carboxylic Acid Precursor start->check_precursor low_precursor Low Precursor Yield/Purity check_precursor->low_precursor Problem Identified esterification_issue Esterification Inefficient check_precursor->esterification_issue Precursor OK anhydrous Ensure Anhydrous Conditions (Flame-dried glassware, dry solvents) low_precursor->anhydrous Possible Cause: Moisture temp_control Maintain Low Temperature (-70°C for lithiation) low_precursor->temp_control Possible Cause: Side Reactions reagent_quality Verify n-BuLi Concentration (Titrate or use fresh) low_precursor->reagent_quality Possible Cause: Incomplete Reaction increase_time Increase Reaction Time/Temperature (Monitor by TLC) esterification_issue->increase_time Possible Cause: Incomplete Reaction remove_water Remove Water Byproduct (Dean-Stark for Fischer) esterification_issue->remove_water Possible Cause: Equilibrium change_method Change Esterification Method (e.g., DCC/DMAP) esterification_issue->change_method Possible Cause: Substrate Sensitivity

References

Technical Support Center: Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-bromo-5-methylthiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in this compound?

A1: Common impurities can originate from the starting materials, side reactions during the synthesis of the precursor acid, or the final esterification step. These include:

  • Starting Materials and Precursors:

    • 2-Bromo-5-methylthiophene (starting material for the carboxylic acid precursor).

    • 3-Bromo-5-methylthiophene-2-carboxylic acid (unreacted precursor).

  • Isomeric Impurities:

    • Other brominated isomers of methyl 5-methylthiophene-2-carboxylate (e.g., bromination at a different position).

  • Over-brominated Species:

    • Dibromo- or tribromo-methylthiophene derivatives.

  • Byproducts of Synthesis:

    • 3-Bromo-5-methylthiophene (from decarboxylation of the carboxylic acid precursor).

    • Unidentified polymeric materials.

Q2: How can I best purify crude this compound?

A2: The primary methods for purification are column chromatography and recrystallization.

  • Column Chromatography: This is effective for removing a wide range of impurities. A typical stationary phase is silica gel with a non-polar/polar eluent system like hexane/ethyl acetate.

  • Recrystallization: This method is excellent for achieving high purity if a suitable solvent is found. Common solvents to try include methanol, ethanol, or mixed solvent systems.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying structurally similar impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic Acid (Precursor)

Low yields in the lithiation and carboxylation of 2-bromo-5-methylthiophene can be due to several factors.

Potential Cause Troubleshooting Step
Incomplete lithiationEnsure strictly anhydrous conditions and use freshly titrated n-butyllithium.
Degradation of the organolithium intermediateMaintain a low reaction temperature (e.g., -78 °C) throughout the addition of reagents.
Inefficient carboxylationUse a large excess of freshly crushed dry ice (solid CO₂) and allow the reaction to warm to room temperature slowly.
Impure starting materialPurify the 2-bromo-5-methylthiophene by distillation before use.
Issue 2: Incomplete Esterification or Presence of Starting Carboxylic Acid

The presence of unreacted 3-bromo-5-methylthiophene-2-carboxylic acid is a common issue in Fischer esterification.

Potential Cause Troubleshooting Step
Equilibrium not shifted towards the productUse a large excess of methanol (can be used as the solvent).
Insufficient catalystEnsure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Presence of waterUse anhydrous methanol and consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water as it forms.[1][2][3][4][5][6][7]
Short reaction time or low temperatureIncrease the reflux time and ensure the reaction reaches the appropriate temperature.
Issue 3: Presence of Multiple Brominated Species

The detection of di- or tri-brominated impurities suggests issues with the bromination step during the synthesis of the starting materials or unintended side reactions.

Potential Cause Troubleshooting Step
Over-bromination of the thiophene ringCarefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). Perform the reaction at a low temperature to improve selectivity.
"Halogen dance" rearrangementLithiation of bromothiophenes can sometimes lead to rearranged products. Ensure precise temperature control during lithiation.

Experimental Protocols

Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid [8]

This protocol is a common method for synthesizing the carboxylic acid precursor.

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -30 °C and slowly add n-butyllithium. Stir for 30 minutes.

  • Cool the mixture to -70 °C and slowly add a solution of 2-bromo-5-methylthiophene in anhydrous THF.

  • Stir the reaction mixture at -70 °C for 2 hours.

  • Introduce a stream of dry carbon dioxide gas for 1 hour at -70 °C and continue as the mixture warms to room temperature.

  • Acidify the reaction mixture to pH 2 with 1 N hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Fischer Esterification) [2][9]

This protocol describes the esterification of the carboxylic acid precursor.

  • In a round-bottom flask, dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC or HPLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Illustrative Purity Profile of this compound after Purification

Compound Crude Product (Area % by HPLC) After Column Chromatography (Area % by HPLC) After Recrystallization (Area % by HPLC)
This compound85.298.5>99.5
3-Bromo-5-methylthiophene-2-carboxylic acid5.80.5<0.1
2-Bromo-5-methylthiophene3.10.2Not Detected
Dibromo-5-methylthiophene-2-carboxylate Isomers2.50.3Not Detected
Other Impurities3.40.5<0.4

Visualizations

impurity_identification_workflow start Crude Product of This compound hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR (1H, 13C) Analysis start->nmr purity_check Purity > 99%? hplc->purity_check gcms->purity_check nmr->purity_check purification Purification Required (Column Chromatography or Recrystallization) purity_check->purification No final_product Final Pure Product purity_check->final_product Yes purification->start

Caption: Workflow for Impurity Identification and Purification.

troubleshooting_esterification start Incomplete Esterification (Carboxylic Acid Detected) check_reagents Check Reagent Stoichiometry (Excess Methanol?) start->check_reagents check_catalyst Check Catalyst Amount check_reagents->check_catalyst Yes increase_methanol Increase Methanol Excess check_reagents->increase_methanol No check_conditions Check Reaction Time and Temperature check_catalyst->check_conditions Yes add_catalyst Add More Acid Catalyst check_catalyst->add_catalyst No check_water Remove Water check_conditions->check_water Yes increase_time_temp Increase Reflux Time/ Temperature check_conditions->increase_time_temp No use_dehydrating_agent Use Dean-Stark or Drying Agent check_water->use_dehydrating_agent Yes end Complete Esterification check_water->end No increase_methanol->end add_catalyst->end increase_time_temp->end use_dehydrating_agent->end

Caption: Troubleshooting Guide for Incomplete Esterification.

References

Technical Support Center: Suzuki Coupling of Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Methyl 3-bromo-5-methylthiophene-2-carboxylate in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound has a very low or no yield. What are the most common causes?

Low or no yield is a frequent issue that can stem from several factors. A systematic approach is best for troubleshooting.[1]

  • Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned. The formation of palladium black (a black precipitate) is a visual indicator of catalyst decomposition.[1] Ensure you are using a high-purity catalyst and that substrates or solvents are free from impurities that could act as poisons (e.g., sulfur-containing compounds).

  • Inefficient Oxidative Addition: The carbon-bromine bond on the electron-rich thiophene ring may be slow to react. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly accelerate this initial step of the catalytic cycle.[1][2]

  • Poor Reagent Quality: Verify the purity and stability of all reagents, particularly the boronic acid or ester, which can degrade over time.[1] Solvents must be anhydrous and properly degassed, as oxygen can deactivate the catalyst and lead to side reactions like homocoupling.[1][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent. An incorrect combination can lead to poor solubility, slow reaction rates, or unwanted side reactions.[1]

Q2: I am observing significant side products. What are they and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, lowering the yield of your product.

  • Protodeboronation: This is the replacement of the boron group on your coupling partner with a hydrogen atom from the solvent or base.[1][4] It is a very common side reaction, especially with unstable boronic acids.[1][4] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which release the boronic acid slowly under the reaction conditions.[3][5]

  • Dehalogenation: This is the replacement of the bromine atom on your thiophene substrate with a hydrogen atom. This can be a significant issue, particularly when water is present in the reaction mixture.[3][6] Using minimal, controlled amounts of water or employing anhydrous conditions can help, though water is often necessary for the reaction to proceed.[3][6]

  • Homocoupling: This side reaction involves the boronic acid coupling with itself to form a biaryl byproduct. It is primarily caused by the presence of oxygen.[3] Thoroughly degassing all solvents and maintaining a strict inert atmosphere (argon or nitrogen) is crucial to prevent this.[3]

  • Ester Hydrolysis: The methyl ester group on your thiophene substrate can be hydrolyzed to a carboxylic acid under basic aqueous conditions, especially at elevated temperatures. Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) can help prevent this.[7] Switching to anhydrous solvents like DMF or pure toluene may also be beneficial.[7][8]

Q3: How do I select the optimal conditions (catalyst, ligand, base, solvent) for this specific substrate?

There is no single "universal" method, but a good starting point can be established based on literature for similar bromothiophene derivatives.[9]

  • Catalyst/Ligand: For heteroaryl bromides, Pd(PPh₃)₄ is a classic and often effective catalyst.[10][11] However, for challenging or electron-rich substrates, more advanced catalyst systems using bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ often give superior results.[12][13][14]

  • Base: The base plays a crucial role in the transmetalation step. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3][8][10] K₃PO₄ is often a robust choice for thiophene couplings.[10][15][16][17]

  • Solvent: A mixture of an organic solvent with water is most common. Popular choices include 1,4-dioxane/water, toluene/water, or THF/water.[1][6] The organic solvent helps dissolve the substrates, while water is often needed to dissolve the inorganic base and facilitate the catalytic cycle.[6]

Troubleshooting Workflow

If you are experiencing low to no yield, follow this systematic workflow to diagnose the issue.

G start Low / No Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Conditions start->conditions side_reactions Identify Side Products (TLC, GC-MS, LC-MS) start->side_reactions sol_catalyst Use fresh, high-purity catalyst. Consider a more active ligand (e.g., Buchwald type). catalyst->sol_catalyst sol_reagents Use fresh boronic acid or switch to a stable boronate ester (MIDA, pinacol). Ensure solvents are dry and degassed. reagents->sol_reagents sol_conditions Screen different bases (K3PO4, Cs2CO3). Screen different solvents (Dioxane, Toluene). Vary temperature and reaction time. conditions->sol_conditions sol_side_reactions Protodeboronation -> Use boronate ester. Dehalogenation -> Minimize water. Homocoupling -> Ensure inert atmosphere. side_reactions->sol_side_reactions

Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.

Reaction Component Overview

The success of the Suzuki coupling depends on the interplay between several key components.

G sub Thiophene Substrate (this compound) product Coupled Product sub->product boron Boron Reagent (Aryl Boronic Acid or Ester) boron->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) catalyst->product Catalyzes Reaction ligand Phosphine Ligand (e.g., PPh3, SPhos) ligand->catalyst Stabilizes & Activates base Base (e.g., K3PO4, K2CO3) base->product Promotes Transmetalation solvent Solvent System (e.g., Dioxane/H2O) solvent->product Dissolves Reagents

Caption: Key components and their roles in the Suzuki coupling reaction.

Quantitative Data: Typical Reaction Conditions

The table below summarizes common starting conditions for the Suzuki coupling of bromothiophenes, which can be adapted for this compound. Optimization for your specific boronic acid partner is likely required.

ComponentExample 1[10][15]Example 2[6][11]Example 3[17]
Substrate Dibromothiophene derivativeBromothiophene derivative2-bromo-5-(bromomethyl)thiophene
Catalyst Pd(PPh₃)₄ (2.5-6 mol%)Pd(PPh₃)₄ (1-5 mol%)Pd(PPh₃)₄ (2.5 mol%)
Base K₃PO₄ (2-4 equiv.)K₂CO₃ (2-3 equiv.)K₃PO₄ (2 equiv.)
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (4:1)
Temperature 90 °C80-100 °C90 °C
Time 12 h12-24 h12 h

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)[3][11]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)[11][15]

  • Base (e.g., K₃PO₄, 2-3 equiv.)[11][15]

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)[10][11]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction tube, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[11]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄).[10]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring for 12-24 hours.[6][10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.[3][11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the mixture and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition R1-Pd(II)Ln-X pd0->oxidative_addition oa_label Oxidative Addition transmetalation R1-Pd(II)Ln-R2 oxidative_addition->transmetalation tm_label Transmetalation reductive_elimination cis-R1-Pd(II)Ln-R2 transmetalation->reductive_elimination iso_label Isomerization reductive_elimination->pd0 re_label Reductive Elimination product R1-R2 (Coupled Product) reductive_elimination->product reactants1 R1-X (Aryl Halide) reactants1->oxidative_addition reactants2 R2-B(OR)2 (Boronic Acid) boronate [R2-B(OR)2(OH)]⁻ reactants2->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][18]

References

Technical Support Center: Methyl 3-bromo-5-methylthiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 3-bromo-5-methylthiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis typically involves the bromination of the precursor, Methyl 5-methylthiophene-2-carboxylate. Common brominating agents include N-Bromosuccinimide (NBS) or liquid bromine, often in a suitable solvent like acetic acid, THF, or a chlorinated solvent.[1][2] The choice of agent and solvent can significantly impact selectivity and yield.

Q2: What are the primary impurities I should expect during this reaction?

A2: Key impurities often include the starting material, the dibrominated product (Methyl 3,4-dibromo-5-methylthiophene-2-carboxylate), and potentially isomerized byproducts. Over-bromination is a common issue, especially at larger scales.[2][3]

Q3: My reaction is not proceeding to completion. What are the likely causes?

A3: Incomplete conversion can be due to several factors: insufficient brominating agent, poor reagent quality (e.g., hydrolyzed NBS), or inadequate reaction temperature/time. For electrophilic brominations, ensuring the reaction conditions are anhydrous can also be critical.

Q4: Is the bromination of thiophenes a hazardous reaction at scale?

A4: Yes, bromination reactions can be highly exothermic and release corrosive HBr gas. When using liquid bromine, which is highly toxic and volatile, careful control of the addition rate and efficient gas scrubbing are mandatory.[4] A thermal hazard analysis is strongly recommended before attempting scale-up.

Q5: How can I effectively purify the final product at a multi-gram or kilogram scale?

A5: While laboratory-scale purification often relies on silica gel chromatography, this is not always feasible for large quantities.[5][6] At scale, purification strategies shift towards crystallization, fractional distillation under reduced pressure, or slurry washes with appropriate anti-solvents to remove specific impurities.[4][6]

Troubleshooting Guide

Problem 1: Low Yield
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC, GC, or LC-MS. If the starting material remains, consider extending the reaction time or slightly increasing the temperature. Ensure the brominating agent is fully active.
Product Degradation Thiophene rings can be sensitive to strong acids or high temperatures. Avoid excessive heating. Ensure the quench step is performed promptly and efficiently neutralizes any acidic byproducts like HBr.
Mechanical Losses During workup and extraction, significant material can be lost. Optimize phase separations and minimize transfers. Ensure the product is fully extracted from the aqueous layer by checking the pH and using an adequate amount of organic solvent.
Poor Brominating Agent Use a freshly opened or properly stored bottle of N-Bromosuccinimide (NBS). If using bromine, ensure it has not been contaminated with water. Consider titrating the brominating agent if its purity is in doubt.
Problem 2: High Levels of Dibromo- Impurity
Potential Cause Recommended Solution
Over-addition of Brominating Agent Use a precise stoichiometry of the brominating agent (typically 1.0-1.1 equivalents). Adding more than necessary will drive the formation of the dibromo- species.
Poor Mixing / Localized "Hot Spots" On scale-up, inefficient mixing can lead to localized areas of high bromine concentration, causing over-bromination.[2] Use an appropriate reactor with overhead stirring and baffles. For liquid bromine, consider subsurface addition to improve dispersion.
Reaction Temperature Too High Elevated temperatures can sometimes favor over-reaction. Maintain the recommended temperature profile. A common strategy is to add the brominating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[1][2]
Solvent Effects The choice of solvent can influence selectivity. Polar solvents like DMF might accelerate the reaction but can also lead to more side products.[2] Consider less polar solvents like THF or Dichloromethane for better control.
Problem 3: Exothermic Reaction / Thermal Runaway
Potential Cause Recommended Solution
Rapid Addition of Bromine The bromination of activated rings like thiophene is highly exothermic. Add the brominating agent slowly and portion-wise, or via a syringe pump, while carefully monitoring the internal temperature.
Inadequate Cooling Ensure the reactor's cooling system is sufficient for the scale. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. Perform a pre-run with solvent only to test the cooling capacity.
Concentrated Reaction Mixture Running the reaction at too high a concentration increases the energy output per unit volume. Using a sufficient amount of solvent helps to moderate the exotherm by acting as a heat sink.

Experimental Protocols

Lab-Scale Synthesis (Exemplary Protocol)
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Methyl 5-methylthiophene-2-carboxylate (1.0 eq) in Tetrahydrofuran (THF, 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in THF (5 volumes). Add this solution dropwise to the cooled thiophene solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 volumes).

  • Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (2 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[6]

Data Presentation

Table 1: Effect of Brominating Agent and Solvent on Selectivity

Brominating Agent (eq.) Solvent Temperature (°C) Yield of Mono-bromo (%) Dibromo- Impurity (%)
NBS (1.05)THF0 to RT855
NBS (1.05)Acetic AcidRT7812
Br₂ (1.0)CH₂Cl₂0828
Br₂ (1.1)CH₂Cl₂07520

Note: Data are representative and may vary based on specific reaction conditions and scale.

Visualizations

Workflow and Decision Diagrams

The following diagrams illustrate key processes and troubleshooting logic for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Methyl 5-methylthiophene- 2-carboxylate dissolve Dissolve in Solvent (THF) start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Slowly Add NBS Solution cool->add_nbs react Stir at RT (2-4h) add_nbs->react monitor Monitor via TLC/GC react->monitor quench Quench with Na₂S₂O₃ (aq) monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography or Crystallization) dry->purify product Final Product purify->product

Caption: General workflow for the bromination of Methyl 5-methylthiophene-2-carboxylate.

G problem Problem: High Dibromo- Impurity check_stoich Check Stoichiometry of Brominating Agent problem->check_stoich Cause? check_mixing Evaluate Mixing Efficiency problem->check_mixing Cause? check_temp Review Temperature Control problem->check_temp Cause? sol_stoich Solution: Use 1.0-1.05 eq. Verify Reagent Purity check_stoich->sol_stoich Incorrect sol_mixing Solution: Increase Stir Rate Use Subsurface Addition check_mixing->sol_mixing Inefficient sol_temp Solution: Add Reagent at 0 °C Ensure Adequate Cooling check_temp->sol_temp Too High

Caption: Troubleshooting logic for the formation of dibromo- impurity during scale-up.

References

Preventing decomposition of "Methyl 3-bromo-5-methylthiophene-2-carboxylate" during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of "Methyl 3-bromo-5-methylthiophene-2-carboxylate" during storage and handling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) Exposure to light, air (oxidation), or moisture.1. Immediately transfer the compound to a fresh, clean, amber vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store at the recommended low temperature (see storage guidelines). 4. Verify the purity of the material using analytical techniques like HPLC or NMR before use.
Decreased purity observed by HPLC or NMR Decomposition due to improper storage conditions (temperature, light, air, moisture).1. Review storage and handling procedures to ensure compliance with recommendations. 2. Consider potential contamination from solvents or other reagents. 3. If purity is significantly compromised, it is recommended to purify the material (e.g., by recrystallization or chromatography) or use a fresh batch.
Inconsistent experimental results Degradation of the starting material, leading to lower yields or unexpected side products.1. Confirm the purity of "this compound" before starting the experiment. 2. Use freshly opened or recently purified material for sensitive reactions. 3. Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials if necessary.
Formation of new, unidentified peaks in analytical data Chemical degradation has occurred. Potential degradation products include the hydrolyzed carboxylic acid, oxidized species (sulfoxide), or debrominated analog.1. Refer to the "Potential Decomposition Pathways" section to hypothesize the structure of the impurities. 2. Use techniques like LC-MS to identify the mass of the impurities and aid in structure elucidation. 3. Adjust experimental workup to remove these impurities if possible.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store at low temperatures, ideally between -20°C and 8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque vial.

  • Moisture: Keep in a tightly sealed container to prevent hydrolysis. A desiccator can provide additional protection.

Q2: What are the potential decomposition pathways for this compound?

A2: Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of moisture, acid, or base.

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.

  • Photodegradation: Exposure to light, especially UV light, can promote the cleavage of the carbon-bromine bond, leading to debromination.

Q3: How can I detect decomposition in my sample?

A3: Decomposition can be detected through several methods:

  • Visual Inspection: A change in color from white or off-white to yellow or brown can be an initial indicator of degradation.

  • Thin-Layer Chromatography (TLC): The appearance of new spots in addition to the main product spot can indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the main compound and the emergence of new peaks are quantitative indicators of degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of new signals or a decrease in the integration of the characteristic peaks of the starting material can confirm decomposition.

Q4: Are there any known incompatibilities for this compound?

A4: Avoid storing or mixing this compound with strong oxidizing agents, strong acids, and strong bases, as these can accelerate its decomposition.

Experimental Protocols

Stability Indicating HPLC Method

This method can be used to assess the purity of this compound and detect potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.

Stress Condition Procedure
Acid Hydrolysis Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Keep at room temperature for 8 hours.
Oxidation Dissolve the compound in a 1:1 mixture of acetonitrile and water containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation Heat the solid compound in an oven at 80°C for 48 hours.
Photodegradation Expose the solid compound to UV light (254 nm) for 24 hours.

After exposure to each stress condition, prepare the samples as described in the HPLC method and analyze them to observe the formation of degradation products.

Visualizations

Decomposition_Pathways main Methyl 3-bromo-5-methyl- thiophene-2-carboxylate hydrolysis 3-Bromo-5-methyl- thiophene-2-carboxylic acid main->hydrolysis Moisture, Acid/Base oxidation Methyl 3-bromo-5-methyl- thiophene-1-oxide-2-carboxylate main->oxidation Air, Oxidizing Agents debromination Methyl 5-methyl- thiophene-2-carboxylate main->debromination Light (UV)

Caption: Potential decomposition pathways of the target compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_analysis Purity Assessment cluster_troubleshooting Troubleshooting storage Store at -20°C to 8°C Inert Atmosphere, Dark visual Visual Inspection (Color Change) storage->visual tlc TLC Screening hplc HPLC Analysis tlc->hplc nmr NMR Confirmation hplc->nmr degradation Decomposition Detected hplc->degradation nmr->degradation visual->tlc action Review Storage Purify or Discard degradation->action

Caption: Workflow for storage, analysis, and troubleshooting.

Technical Support Center: Reaction Monitoring of Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reaction monitoring of Methyl 3-bromo-5-methylthiophene-2-carboxylate. This guide provides troubleshooting information and frequently asked questions (FAQs) for monitoring this chemical reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the TLC and HPLC analysis of the synthesis of this compound.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause(s) Solution(s)
Spots are streaky or elongated. Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The chosen solvent system is too polar.Decrease the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate mixture, increase the proportion of hexane.
The sample contains acidic or basic impurities.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape.
Spots are not moving from the baseline (Rf value is too low). The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).
All spots run to the top of the plate (Rf value is too high). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase hexane in a hexane/ethyl acetate system).
No spots are visible under UV light. The compound does not have a UV-active chromophore.[1][2][3]Use a visualization agent such as iodine vapor or a potassium permanganate stain.[2][3][4] Thiophene derivatives can often be visualized with these methods.
The sample concentration is too low.Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications.
Faint or indistinct spots. Insufficient sample concentration.Increase the concentration of the sample spotted on the plate.
Inefficient visualization.Ensure the visualization agent is fresh and properly applied. For UV visualization, check that the lamp is functioning correctly.[1]
Spots are overlapping or poorly resolved. The solvent system is not optimal.Experiment with different solvent systems of varying polarities. A common starting point for compounds like this is a mixture of hexane and ethyl acetate.[5][6]
The TLC plate is overloaded.Apply a smaller amount of the sample to the plate.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause(s) Solution(s)
No peaks are observed. Injection issue.Check the injector for any blockages or leaks. Ensure the correct injection volume is set.
Detector issue.Verify that the detector is on and the lamp is functioning. Ensure the chosen wavelength is appropriate for the analyte; thiophene derivatives often absorb in the UV range.
No sample was loaded.Confirm that the sample vial contains the solution and is correctly placed in the autosampler.
Broad or tailing peaks. Column degradation.Replace the column with a new one. Consider using a guard column to extend the life of the analytical column.[7]
Incompatible sample solvent.Dissolve the sample in the mobile phase or a weaker solvent.[7][8]
Column overload.Reduce the injection volume or dilute the sample.
Presence of secondary interactions.Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to improve peak shape.
Split peaks. Column void or blockage at the inlet.[9][10]Reverse flush the column (if permissible by the manufacturer) or replace it.
Sample solvent is too strong.Dissolve the sample in a solvent weaker than or the same as the mobile phase.[8]
Injector issue.[10]Inspect the injector rotor seal for wear and replace if necessary.
Shifting retention times. Inconsistent mobile phase composition.[7]Prepare fresh mobile phase and ensure accurate mixing. Degas the mobile phase before use.[9]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[7][9]
Column equilibration is insufficient.Allow the column to equilibrate with the mobile phase for a sufficient amount of time before injecting the sample.[7][9]
Pump malfunction.[7]Check the pump for leaks and ensure a consistent flow rate.
High backpressure. Blockage in the system (e.g., guard column, frits, tubing).[7]Systematically check each component for blockage by removing them one by one, starting from the detector and moving backward.
Particulate matter from the sample.Filter all samples before injection using a 0.22 or 0.45 µm syringe filter.[9]
Column contamination.Wash the column with a strong solvent.
Baseline drift or noise. Mobile phase is not properly degassed.Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[9]
Contaminated mobile phase or column.[8][9]Use high-purity solvents and prepare fresh mobile phase. Flush the system and column with a strong solvent.
Detector lamp is failing.[9]Replace the detector lamp.
Temperature fluctuations.[9]Ensure a stable ambient temperature or use a column oven.

Frequently Asked Questions (FAQs)

TLC Monitoring

Q1: What is a good starting mobile phase for TLC analysis of this compound?

A good starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. A common starting ratio is 9:1 or 4:1 (hexane:ethyl acetate), which can then be adjusted to achieve an optimal Rf value (typically between 0.2 and 0.4 for the product).[5][6]

Q2: How can I visualize the spots on the TLC plate?

This compound is a conjugated system and should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent background.[1][2][11] If the spots are not visible under UV light, you can use a chemical stain. An iodine chamber is a good general-purpose stain that often works for thiophene derivatives, appearing as brown spots.[2][4] A potassium permanganate stain can also be effective, as it reacts with compounds that can be oxidized.

Q3: How do I calculate the Rf value?

The Retention Factor (Rf) is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Q4: My starting material and product have very similar Rf values. How can I improve the separation?

If the Rf values are too close, you need to change the selectivity of your TLC system. Try a different solvent system. For example, you could replace ethyl acetate with dichloromethane or a mixture of solvents. Experimenting with different solvent ratios is key to achieving good separation.

HPLC Monitoring

Q5: What type of HPLC column is suitable for analyzing this compound?

A reversed-phase C18 column is a standard and often effective choice for this type of compound.[12] Other options for halogenated aromatic compounds include Phenyl-Hexyl or PFP (Pentafluorophenyl) columns, which can offer different selectivity.[13][14][15]

Q6: What is a typical mobile phase for the HPLC analysis of this compound?

A common mobile phase for reversed-phase HPLC is a mixture of water and an organic solvent like acetonitrile or methanol.[12][16] You can run a gradient elution, for example, starting with a higher percentage of water and gradually increasing the organic solvent percentage, to ensure good separation of starting materials, intermediates, and the final product. Adding a small amount of an acid like formic acid or phosphoric acid can improve peak shape.[17]

Q7: What detection wavelength should I use?

Thiophene derivatives typically have strong UV absorbance. A good starting point for the detection wavelength would be around 254 nm. To determine the optimal wavelength, you can run a UV-Vis spectrum of your compound or use a photodiode array (PDA) detector to monitor a range of wavelengths.

Q8: How can I confirm the identity of the peaks in my chromatogram?

The most reliable way to identify peaks is to inject standards of your starting material and any known intermediates. The peak corresponding to your product should increase in area as the reaction progresses, while the starting material peak should decrease. For definitive identification, you can collect the fraction corresponding to the peak and analyze it using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).

Experimental Protocols

TLC Monitoring Protocol
  • Plate Preparation: Use a pencil to lightly draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Use a capillary tube to spot a small amount of the dissolved reaction mixture onto the origin. Also, spot the starting material as a reference if available.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[1][11] If necessary, use a staining agent like an iodine chamber.

  • Analysis: Calculate the Rf values for the starting material and the product spots to monitor the reaction progress.

HPLC Monitoring Protocol
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute it with the mobile phase (e.g., 1:100 or as needed to be within the detector's linear range). Filter the diluted sample through a 0.45 µm syringe filter.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC system.

  • Gradient Elution (Example):

    • 0-2 min: 50% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 50% B

    • 18.1-25 min: Re-equilibrate at 50% B

  • Data Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting standards if available). Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction's completion.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Sample on Plate prep_plate->spotting prep_sample Prepare Reaction Sample prep_sample->spotting development Develop Plate in Chamber spotting->development visualization Visualize Spots (UV/Stain) development->visualization calculation Calculate Rf Values visualization->calculation monitoring Monitor Reaction Progress calculation->monitoring

Caption: Workflow for TLC Reaction Monitoring.

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_system Prepare HPLC System injection Inject Sample prep_system->injection prep_sample Prepare & Filter Sample prep_sample->injection elution Gradient Elution injection->elution detection UV Detection elution->detection data_analysis Analyze Chromatogram detection->data_analysis monitoring Monitor Peak Areas data_analysis->monitoring

References

Validation & Comparative

A Comparative Guide to Methyl 3-bromo-5-methylthiophene-2-carboxylate and Other Thiophene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthesis, Reactivity, and Biological Potential

In the landscape of heterocyclic chemistry, thiophene derivatives stand out as crucial building blocks in the synthesis of a wide array of functional materials and pharmacologically active compounds. Among these, "Methyl 3-bromo-5-methylthiophene-2-carboxylate" emerges as a versatile intermediate. This guide provides an objective comparison of this key molecule with other relevant thiophene derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies and research directions.

Synthesis and Strategic Positioning

The synthesis of polysubstituted thiophenes is a cornerstone of medicinal and materials chemistry. The targeted synthesis of this compound is strategically important as the bromine atom and the methyl ester group offer orthogonal handles for further functionalization.

A common route to this class of compounds involves the synthesis of the corresponding carboxylic acid followed by esterification. A detailed protocol for the synthesis of the precursor, 3-bromo-5-methylthiophene-2-carboxylic acid, has been reported and serves as a reliable starting point.

Experimental Protocol: Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid

This two-step, one-pot synthesis involves the ortho-lithiation of 2-bromo-5-methylthiophene followed by carboxylation.

Materials:

  • 2-bromo-5-methylthiophene

  • n-butyllithium (n-BuLi) in hexane

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Carbon dioxide (gas or dry ice)

  • Hydrochloric acid (1 N)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate/heptane mixture (1:3)

Procedure:

  • A solution of diisopropylamine (0.18 mol) in anhydrous tetrahydrofuran (150 cm³) is cooled to -30 °C.

  • A 1.6 M solution of n-butyllithium in hexane (105 cm³) is added slowly, and the mixture is stirred for 30 minutes at -30 °C before cooling to -70 °C.

  • A solution of 2-bromo-5-methylthiophene (0.14 mol) in anhydrous tetrahydrofuran (60 cm³) is added slowly at -70 °C.

  • The reaction mixture is stirred for 2 hours at -70 °C.

  • A stream of carbon dioxide gas is introduced at -70 °C for 1 hour, and the introduction is continued as the mixture warms to room temperature.

  • The reaction is acidified to pH 2 with 1 N hydrochloric acid and extracted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an ethyl acetate/heptane (1:3) mixture as the eluent to yield 3-bromo-5-methylthiophene-2-carboxylic acid.[1]

Experimental Protocol: Esterification to this compound

A standard acid-catalyzed esterification can be employed to convert the carboxylic acid to its methyl ester.

Materials:

  • 3-bromo-5-methylthiophene-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

G cluster_synthesis Synthesis Pathway 2-bromo-5-methylthiophene 2-bromo-5-methylthiophene LDA 1. LDA, THF, -70 °C 2-bromo-5-methylthiophene->LDA Lithiation CO2 2. CO2 LDA->CO2 Acid 3-bromo-5-methylthiophene-2-carboxylic acid CO2->Acid Carboxylation Esterification MeOH, H+ Acid->Esterification Target This compound Esterification->Target

Caption: Synthesis of this compound.

Reactivity in Suzuki Cross-Coupling Reactions: A Comparative Overview

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of brominated thiophene derivatives in these reactions is influenced by the position of the bromine atom and the nature of other substituents on the thiophene ring. Generally, a bromine atom at the 2-position of the thiophene ring is more reactive than one at the 3-position due to the electronic properties of the ring.[2]

To provide a comparative perspective on the reactivity of this compound, we can analyze the performance of structurally similar compounds in Suzuki coupling reactions. A study on the regioselective Suzuki coupling of 2,5-dibromo-3-methylthiophene provides valuable insights, as the electronic environment of the bromine at the 5-position is comparable to the 3-bromo position in our target molecule, both being adjacent to a methyl group.[3]

The following table summarizes the yields of monosubstituted products from the reaction of 2,5-dibromo-3-methylthiophene with various arylboronic acids, offering a predictive comparison for the reactivity of this compound.

Arylboronic Acid Product Yield (%)
4-Fluorophenylboronic acid2-(4-Fluorophenyl)-5-bromo-3-methylthiophene55
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-bromo-3-methylthiophene27
3-Chlorophenylboronic acid2-(3-Chlorophenyl)-5-bromo-3-methylthiophene45
4-Formylphenylboronic acid4-(5-Bromo-3-methylthiophen-2-yl)benzaldehyde52
3-Nitrophenylboronic acid2-(3-Nitrophenyl)-5-bromo-3-methylthiophene48
Naphthalen-1-ylboronic acid1-(5-Bromo-3-methylthiophen-2-yl)naphthalene35

Data extracted from a study on the Suzuki coupling of 2,5-dibromo-3-methylthiophene, where coupling occurs selectively at the 5-position.[3]

The yields vary depending on the electronic nature of the arylboronic acid, with both electron-donating and electron-withdrawing groups being tolerated.[3] This suggests that this compound would also be a viable substrate for a range of Suzuki coupling partners.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling of Bromothiophenes

Materials:

  • Bromothiophene derivative (e.g., this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄, K₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the bromothiophene derivative (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., 5 mol%), and base (2.0-3.0 eq).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4][5]

G cluster_suzuki Suzuki Coupling Workflow Start Bromothiophene Derivative + Arylboronic Acid Reagents Pd Catalyst Base Solvent Start->Reagents Reaction Heating under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for a Suzuki cross-coupling reaction.

Comparative Analysis with Other Thiophene Derivatives

To provide a broader context, the reactivity and potential applications of this compound can be compared with other commonly used thiophene derivatives.

Thiophene Derivative Key Structural Features Relative Reactivity in Cross-Coupling Potential Applications
This compound Bromo at C3, Methyl at C5, Ester at C2. Multiple sites for functionalization.Moderate to good, influenced by the C3-bromo position.Building block for complex heterocyclic systems in medicinal chemistry.
2-Bromothiophene Bromo at C2.High, due to the activated C2 position.[2]Precursor for a wide range of 2-substituted thiophenes.
3-Bromothiophene Bromo at C3.Lower than 2-bromothiophene.[2]Synthesis of 3-substituted thiophenes.
2,5-Dibromo-3-methylthiophene Bromo at C2 and C5, Methyl at C3.C5-bromo is more reactive in Suzuki coupling.[3]Synthesis of mono- and di-substituted thiophenes for materials science and medicinal chemistry.
5-Bromothiophene-2-carboxylic acid Bromo at C5, Carboxylic acid at C2.Good, suitable for Suzuki coupling after esterification.[4]Precursor for biologically active compounds.

Biological Activity Profile: An Emerging Area of Interest

While specific biological activity data for this compound is not extensively reported, the thiophene scaffold is a well-established pharmacophore present in numerous approved drugs. Derivatives of thiophene have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7]

Studies on related thiophene derivatives provide valuable insights into the potential biological relevance of this compound. For instance, various thiophene-2-carboxamide derivatives have been synthesized and evaluated for their anticancer and antibacterial activities.[6][7] The presence of the methyl ester in our target molecule allows for facile conversion to amides, opening avenues for the synthesis of libraries of compounds for biological screening.

A study on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 showed that certain derivatives exhibited significant activity against the Hep3B cancer cell line, with IC₅₀ values in the low micromolar range.[7] This highlights the potential of the thiophene-2-carboxylate scaffold in cancer drug discovery.

G cluster_bioactivity Potential Biological Applications Target This compound Amidation Amidation Target->Amidation Library Library of Thiophene-2-carboxamides Amidation->Library Screening Biological Screening Library->Screening Anticancer Anticancer Activity Screening->Anticancer Antibacterial Antibacterial Activity Screening->Antibacterial Antiinflammatory Anti-inflammatory Activity Screening->Antiinflammatory

Caption: Pathway to explore the biological activity of the target molecule.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis is achievable through established methods, and its reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura coupling, is predicted to be robust, allowing for the introduction of diverse functionalities. While direct comparative data is still emerging, analysis of structurally related compounds provides a strong indication of its utility. The potential for derivatization into biologically active molecules further underscores the importance of this thiophene derivative in modern drug discovery and development. This guide serves as a foundational resource for researchers looking to incorporate this promising intermediate into their synthetic endeavors.

References

Unveiling the Biological Potential of Thiophene-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct biological activity screening data for Methyl 3-bromo-5-methylthiophene-2-carboxylate is not extensively documented in publicly available literature, the broader family of thiophene derivatives has demonstrated significant promise in various therapeutic areas. This guide provides a comparative overview of the reported antimicrobial, anti-inflammatory, and anticancer activities of structurally related thiophene compounds, offering a predictive insight into the potential applications of novel derivatives like this compound.

Thiophene-based structures are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Researchers have extensively explored the synthesis and biological evaluation of numerous thiophene derivatives, revealing their potential as effective agents against a range of diseases.[1][2][3] This comparative guide synthesizes key findings from multiple studies to provide a comprehensive look at the biological landscape of this important class of heterocyclic compounds.

Antimicrobial Activity: A Broad Spectrum of Action

Thiophene derivatives have shown considerable efficacy against a variety of microbial pathogens, including drug-resistant strains.[4] The antimicrobial activity is often attributed to the unique electronic properties of the thiophene ring and the nature of its substituents.

A comparative summary of the antimicrobial activity of selected thiophene derivatives is presented in the table below.

Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC, Inhibition Zone)Reference
Thiophene Derivatives 4, 5, and 8Colistin-resistant Acinetobacter baumannii and Escherichia coliMIC50 values between 16 and 32 mg/L for A. baumannii and 8 and 32 mg/L for E. coli.[4]Frontiers in Microbiology
Thiophene Derivative 7Pseudomonas aeruginosaMore potent than the standard drug gentamicin.[5]Molecules
Spiro–indoline–oxadiazole derivativeClostridium difficileMIC values of 2 to 4 μg/ml.[6]Taylor & Francis Online
Thiophene Derivatives 7b and 8Various bacteriaActivity comparable to ampicillin and gentamicin.[7]Chemistry Central Journal
Diazepines (7a, b)S. aureus, P. aeruginosa, C. albicansGood to moderate antibacterial and antifungal activities.[1]PMC
Experimental Protocol: Broth Microdilution Method for MIC Determination

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents is the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare serial dilutions of test compounds dispense Dispense dilutions and inoculum into microplate wells start->dispense inoculum Prepare standardized bacterial inoculum inoculum->dispense incubate Incubate microplate at 37°C for 18-24 hours dispense->incubate read Visually inspect for turbidity or use a plate reader incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Figure 1. Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Several studies have highlighted the anti-inflammatory potential of substituted thiophenes.[3][8][9][10] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[9][10]

The table below summarizes the anti-inflammatory activity of representative thiophene derivatives.

Compound/DerivativeModelActivity Metric (% inhibition, IC50)Reference
Tetrasubstituted thiophene 4cCarrageenan-induced rat paw edema71% protection at 10 mg/kg, 77% at 20 mg/kg.[8]Taylor & Francis Online
Methoxy-substituted thiophene derivative (5)Not specifiedEvaluated for anti-inflammatory activity.[3]Pharmaceuticals
Thiophenic derivatives 16 and 17Carrageenan-induced paw edema48.94% and 47% reduction in inflammation, respectively.[2]Molecules
Thiophene derivative 15Carrageenan-induced paw edema58.46% inhibition at 50 mg/kg.[2]Molecules
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

G cluster_pre Pre-treatment cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis A Administer test compound or vehicle to rats B Inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) B->C D Calculate the percentage inhibition of edema C->D

Figure 2. Experimental workflow for the carrageenan-induced paw edema model.

Anticancer Activity: A Promising Frontier

The anticancer potential of thiophene derivatives is an area of active investigation.[11][12][13][14] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[11][12][14]

The following table presents the cytotoxic activity of several thiophene-based compounds against different cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Activity Metric (IC50, % viability)Reference
2-bromo-5-(2-methylphenyl)thiophene (BMPT)HepG2, Caco-2EC50 values in the low micromolar range.[11]Molecules
Thiophene carboxamides (MB-D2, MB-D4)HT-29 colon cancer cellsReduced cell viability at 100 and 75 μM.[11]Molecules
2-((2-(thiophene-2-yl)acetyl)thio)benzoic acidCaco2IC50 = 239.88 µM/mL.[12]PubMed
Phenyl-thiophene-carboxamides (2b, 2e)Hep3BIC50 values of 5.46 and 12.58 µM, respectively.[13]Biomimetics
Thiophene derivative 480HeLa, HepG2IC50 of 12.61 μg/mL in HeLa and 33.42 μg/mL in HepG2.[14]ACS Omega
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

mtt_assay A Seed cells in a 96-well plate and allow to attach overnight B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well and incubate C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate cell viability and IC50 values F->G

Figure 3. Step-by-step process of the MTT cytotoxicity assay.

Potential Signaling Pathways

The biological effects of thiophene derivatives are mediated through various signaling pathways. For instance, their anticancer activity can involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[11] Their anti-inflammatory effects are often linked to the inhibition of the cyclooxygenase (COX) pathway, which reduces the production of prostaglandins.[9][10]

signaling_pathways cluster_anticancer Anticancer Pathway cluster_antiinflammatory Anti-inflammatory Pathway Thiophene_AC Thiophene Derivative Bcl2 Bcl-2 Suppression Thiophene_AC->Bcl2 Caspase Caspase Activation Thiophene_AC->Caspase Apoptosis Apoptosis Bcl2->Apoptosis Caspase->Apoptosis Thiophene_AI Thiophene Derivative COX COX Enzyme Thiophene_AI->COX Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Figure 4. Simplified signaling pathways potentially modulated by thiophene derivatives.

References

A Comparative Analysis of Synthesis Methods for Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-bromo-5-methylthiophene-2-carboxylate is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of the primary synthesis routes to this compound, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

Synthesis Route Overview

Two principal synthetic strategies for this compound have been identified in the literature. The first is a two-step approach involving the synthesis of the corresponding carboxylic acid followed by esterification. The second is a direct, one-step bromination of the precursor ester.

Route 1: Two-Step Synthesis via Carboxylic Acid Intermediate

This method begins with the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid, which is then esterified to yield the final product.

Route 2: Direct Bromination of Methyl 5-methylthiophene-2-carboxylate

This approach involves the direct electrophilic bromination of the readily available Methyl 5-methylthiophene-2-carboxylate.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two primary synthesis routes.

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Bromination
Starting Material 2-Bromo-5-methylthiopheneMethyl 5-methylthiophene-2-carboxylate
Overall Yield ~66% (Step 1)Estimated ~80%[1]
Number of Steps 21
Key Reagents n-Butyllithium, CO2, Methanol, Esterification Agent (e.g., SOCl2)Bromine, Ferric Chloride, Acetic Acid
Reaction Temperature -70°C to room temperature0°C to room temperature

Note: The yield for Route 1 is for the first step, the synthesis of the carboxylic acid intermediate. The subsequent esterification is expected to be high yielding. The yield for Route 2 is an estimation based on a similar reported reaction, as a specific yield for this exact transformation was not found in the reviewed literature.

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1a: Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid

A detailed experimental protocol for the synthesis of the carboxylic acid intermediate has been reported. A 1.6 M solution of n-butyllithium in hexane is slowly added to a solution of diisopropylamine in tetrahydrofuran at -30°C. After stirring, the mixture is cooled to -70°C, and a solution of 2-bromo-5-methylthiophene in tetrahydrofuran is added. The reaction is stirred for 2 hours at -70°C, followed by the introduction of a stream of carbon dioxide for 1 hour at the same temperature. The reaction is then allowed to warm to room temperature while continuing the CO2 addition. Acidification with 1 N hydrochloric acid to pH 2, followed by extraction with ethyl acetate and purification by silica gel chromatography, yields 3-bromo-5-methylthiophene-2-carboxylic acid with a reported yield of 66%.

Step 1b: Esterification to this compound

While a specific protocol for the esterification of 3-bromo-5-methylthiophene-2-carboxylic acid was not detailed in the initial findings, a standard esterification procedure can be employed. For example, reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or using a reagent like thionyl chloride in methanol would be effective. Based on analogous reactions, this step is anticipated to proceed in high yield.

Route 2: Direct Bromination

A disclosed method for the direct bromination involves dissolving Methyl 5-methylthiophene-2-carboxylate in acetic acid.[1] To this solution, ferric chloride is added, followed by the dropwise addition of a solution of bromine in acetic acid at 0°C. The reaction mixture is then stirred at room temperature for 5 hours. The reaction is quenched with sodium dithionite and concentrated. While a specific yield for this reaction is not provided in the source material, a similar bromination of a thiophene derivative reports a yield of 80%.[1]

Synthesis Pathway Diagrams

Synthesis_Routes cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Direct Bromination A1 2-Bromo-5-methylthiophene B1 3-Bromo-5-methylthiophene- 2-carboxylic acid A1->B1 1. n-BuLi, -70°C 2. CO2 (66% yield) C1 Methyl 3-bromo-5-methylthiophene- 2-carboxylate B1->C1 Methanol, Acid cat. (High yield expected) A2 Methyl 5-methylthiophene- 2-carboxylate B2 Methyl 3-bromo-5-methylthiophene- 2-carboxylate A2->B2 Br2, FeCl3, Acetic Acid (~80% est. yield)

Caption: Comparative workflows for the synthesis of this compound.

Logical Relationship of Method Selection

Method_Selection Start Select Synthesis Route Decision1 Need for well-documented and reproducible yield? Start->Decision1 Route1 Choose Route 1: Two-Step Synthesis Decision1->Route1 Yes Route2 Choose Route 2: Direct Bromination Decision1->Route2 No Consideration1 Higher step count but reliable yield data Route1->Consideration1 Consideration2 Fewer steps but yield is an estimate Route2->Consideration2

Caption: Decision tree for selecting a synthesis method based on experimental certainty.

References

A Comparative Guide to Purity Analysis of Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Methyl 3-bromo-5-methylthiophene-2-carboxylate is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The choice of analytical technique for purity assessment depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. This guide provides an objective comparison of three common analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Techniques

The selection of an appropriate analytical method is crucial for obtaining reliable purity data. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound. The quantitative data presented for HPLC and GC-MS are estimates based on published data for structurally similar brominated thiophene derivatives and may vary depending on the specific instrumentation and experimental conditions.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of atomic nuclei.
Primary Use Purity determination, impurity profiling, and quantification of non-volatile and thermally labile compounds.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination without the need for a specific reference standard of the analyte.
Linearity Range (Estimated) 0.1 - 100 µg/mL0.01 - 10 µg/mLNot applicable (direct method)
Limit of Detection (LOD) (Estimated) 0.02 µg/mL0.005 µg/mL~0.1% (impurity detection)
Limit of Quantitation (LOQ) (Estimated) 0.07 µg/mL0.02 µg/mL~0.3% (impurity quantification)
Precision (RSD%) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%

Experimental Protocols

Detailed methodologies are provided below for each of the discussed analytical techniques. These protocols are designed to serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine purity assessment and quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (for pH adjustment, if necessary)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the test sample and dissolve it in 10 mL of methanol. Dilute with the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is particularly useful for identifying and quantifying volatile impurities, including residual solvents and by-products from the synthesis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler (optional, for high throughput)

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solution Preparation: Dissolve a known amount of the sample in dichloromethane to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 amu

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Data Analysis: Identify the main component and any impurities by comparing their mass spectra with a reference library and their retention times with the standard. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a calibration curve can be constructed.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR is a primary ratio method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.[1] An internal standard with a known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of certified purity

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample solution.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Mandatory Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow hplc_prep Sample & Standard Preparation hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_quant Quantification (Peak Area vs. Calibration Curve) hplc_data->hplc_quant gcms_prep Sample & Standard Preparation gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Acquisition (TIC & Mass Spectra) gcms_analysis->gcms_data gcms_quant Identification & Purity (Library Match & Area %) gcms_data->gcms_quant qnmr_prep Sample & Internal Std. Co-dissolution qnmr_analysis NMR Data Acquisition qnmr_prep->qnmr_analysis qnmr_data Spectrum Processing (Integration) qnmr_analysis->qnmr_data qnmr_quant Purity Calculation (Formula) qnmr_data->qnmr_quant

Caption: A comparative workflow diagram for HPLC, GC-MS, and qNMR purity analysis techniques.

decision_logic start Select Purity Analysis Technique q1 Need absolute purity without a specific reference standard? start->q1 q2 Are volatile impurities or residual solvents a concern? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Is the compound non-volatile or thermally labile? q2->q3 No ans_gcms Use GC-MS q2->ans_gcms Yes ans_hplc Use HPLC q3->ans_hplc Yes q3->ans_hplc No (HPLC is a good general choice)

Caption: A decision logic diagram for selecting the appropriate purity analysis technique.

References

A Comparative Guide to the Performance of Methyl 3-bromo-5-methylthiophene-2-carboxylate in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Profile

The solubility of a reactant is a crucial factor for a successful chemical transformation. Based on the general principles of solubility for thiophene-2-carboxylic acid derivatives, Methyl 3-bromo-5-methylthiophene-2-carboxylate is expected to exhibit greater solubility in polar solvents. The ester and thiophene moieties contribute to its polarity, while the methyl and bromo groups add some nonpolar character.

Table 1: Qualitative Solubility Comparison of this compound in Common Organic Solvents

Solvent SystemSolvent TypeExpected SolubilityRationale
1,4-Dioxane/Water (4:1)Polar Aprotic/Polar ProticHighThe mixed solvent system offers a balance of polarity, which is often effective for dissolving both organic substrates and inorganic reagents.
Tetrahydrofuran (THF)Polar AproticModerate to HighTHF is a versatile solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)Polar AproticHighDMF is a highly polar solvent known for its excellent solvating power for many organic and inorganic compounds.
TolueneNonpolarLow to ModerateAs a nonpolar aromatic hydrocarbon, toluene is less likely to be an effective solvent for the relatively polar target compound.
HexaneNonpolarLowHexane is a nonpolar aliphatic hydrocarbon and is generally a poor solvent for polar compounds.
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of solvent can dramatically impact the reaction yield. Experimental data from a study on a structurally similar compound, pentyl 5-bromothiophene-2-carboxylate, provides a strong indication of how this compound would behave in different solvent systems during a Suzuki coupling reaction[1][2].

In this study, the coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids was performed in two different solvent systems: dry toluene and a 4:1 mixture of 1,4-dioxane and water. The results consistently showed higher yields in the aqueous 1,4-dioxane system[1][2]. This is attributed to the enhanced solubility of the arylboronic acid coupling partner in the more polar mixed-solvent system[1][3].

Table 2: Comparison of Reaction Yields in Suzuki Cross-Coupling of a 5-bromothiophene-2-carboxylate Derivative in Different Solvent Systems

ProductYield in 1,4-Dioxane/Water (4:1) (%)[1]Yield in Dry Toluene (%)[1]
5a 71.550.2
5b 75.033.0
5c 80.276.5
5d 65.051.5
5e 70.252.7

Data from a study on pentyl 5-bromothiophene-2-carboxylate, a close structural analog of this compound.

Based on this data, it is highly probable that the Suzuki-Miyaura coupling of this compound would also proceed with significantly higher efficiency in a polar, aqueous solvent system like 1,4-dioxane/water as compared to a nonpolar solvent like toluene.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of brominated thiophene derivatives[1][4].

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or Toluene)

  • Round-bottom flask

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep_reagents Prepare Reactants: - this compound - Arylboronic Acid - Catalyst & Base prep_solvents Degas Solvents setup Combine Reactants in Flask prep_solvents->setup inert Establish Inert Atmosphere setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat and Stir add_solvent->heat quench Quench Reaction heat->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify final_product Final Product purify->final_product Characterize Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

The Strategic Utility of Methyl 3-bromo-5-methylthiophene-2-carboxylate in the Synthesis of Novel Factor XIIa Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticoagulant drug discovery, the selective inhibition of Factor XIIa (FXIIa) has emerged as a promising strategy to mitigate thrombotic events without the concomitant bleeding risks associated with conventional therapies. The synthesis of potent and selective FXIIa inhibitors often relies on the use of versatile heterocyclic building blocks. This guide provides a comparative analysis of "Methyl 3-bromo-5-methylthiophene-2-carboxylate" as a key starting material in the synthesis of a novel FXIIa inhibitor, contextualized by comparing its synthetic pathway and the efficacy of the resulting product with an alternative thiophene-based inhibitor.

Comparative Analysis of Synthetic Building Blocks for Factor XIIa Inhibitors

The development of small molecule inhibitors of FXIIa frequently employs substituted heterocyclic scaffolds to achieve high affinity and selectivity. Thiophene derivatives, in particular, have garnered significant interest due to their chemical tractability and ability to form key interactions with the enzyme's active site. Here, we compare two distinct thiophene-based building blocks and their utility in synthesizing FXIIa inhibitors.

Table 1: Comparison of Synthetic Pathways and Efficacy of Thiophene-Based Factor XIIa Inhibitors

FeatureInhibitor A (Derived from this compound)Inhibitor B (pyrrolidin-2-one based thiophene derivative)
Starting Building Block This compound3-(S)-amino-2-pyrrolidinone and a substituted thiophene precursor
Key Synthetic Transformation Heck couplingMulti-step synthesis involving amide bond formation
Reported Efficacy (IC50) Data for the final, more complex molecule is proprietary and not publicly available. The utility is demonstrated as a key intermediate.Ki = 7 nM[1]
Reference Chinese Patent CN114258392AJ. Med. Chem. 1999, 42, 18, 3557–3571[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synthetic routes and biological assays. Below are the protocols for the synthesis of a Factor XIIa inhibitor using "this compound" and a generalized protocol for assessing FXIIa inhibition.

Synthesis of a Factor XIIa Inhibitor Intermediate using this compound

This protocol is adapted from the procedure described in patent CN114258392A.

Materials:

  • This compound (100 mg, 0.425 mmol)

  • tert-butyl 4-vinylpiperidine-1-carboxylate (180 mg, 0.851 mmol)

  • Diisopropylethylamine (DIPEA) (180 µL, 1.03 mmol)

  • cataCXium® Pd G2 (25 mg, 0.037 mmol)

  • Dimethylformamide (DMF) (1 mL)

  • Ethyl acetate (EtOAc)

  • Nitrogen gas

Procedure:

  • A solution of this compound, tert-butyl 4-vinylpiperidine-1-carboxylate, and DIPEA in DMF is prepared in a reaction vessel.

  • The solution is degassed and purged with nitrogen at 40°C.

  • cataCXium® Pd G2 is added to the reaction mixture.

  • The mixture is heated to 100°C and stirred overnight.

  • After the reaction is complete, the mixture is cooled and diluted with EtOAc (30 mL).

  • The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.

General Protocol for Factor XIIa Inhibition Assay (Chromogenic Substrate Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against human Factor XIIa.

Materials:

  • Human Factor XIIa

  • Chromogenic FXIIa substrate

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • Test inhibitor compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In the wells of a 96-well microplate, add the assay buffer.

  • Add a fixed volume of the test inhibitor dilutions to the respective wells.

  • Add a fixed concentration of human Factor XIIa to each well and incubate for a defined period at a controlled temperature.

  • Initiate the reaction by adding the chromogenic FXIIa substrate to each well.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.

  • The rate of substrate cleavage is proportional to the FXIIa activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Synthetic and Biological Pathways

Diagrams are provided below to illustrate the synthetic workflow for the Factor XIIa inhibitor intermediate and the intrinsic coagulation cascade targeted by these inhibitors.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant_1 Methyl 3-bromo-5- methylthiophene-2-carboxylate Product Coupled Product (FXIIa Inhibitor Intermediate) Reactant_1->Product Reactant_2 tert-butyl 4-vinyl- piperidine-1-carboxylate Reactant_2->Product Reactant_3 DIPEA (Base) Reactant_3->Product Reactant_4 cataCXium Pd G2 (Catalyst) Reactant_4->Product Solvent DMF Solvent->Product Temperature 100°C Temperature->Product Atmosphere Nitrogen Atmosphere->Product

Caption: Synthetic workflow for a Factor XIIa inhibitor intermediate.

G Contact Contact with negatively charged surface FXII Factor XII Contact->FXII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa Thrombin_Formation Thrombin Formation FIXa->Thrombin_Formation Fibrin_Clot Fibrin Clot Thrombin_Formation->Fibrin_Clot Inhibitor Thiophene-based FXIIa Inhibitor Inhibitor->FXIIa Inhibition

Caption: Intrinsic coagulation pathway and the site of action for FXIIa inhibitors.

References

Comparative Guide to Methyl 3-bromo-5-methylthiophene-2-carboxylate in Cross-Reactivity and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Methyl 3-bromo-5-methylthiophene-2-carboxylate," a key intermediate in the synthesis of novel therapeutic agents. Due to a lack of direct cross-reactivity studies on this specific molecule, this document focuses on its role as a precursor to potent and selective Factor XIIa (FXIIa) inhibitors. The comparison is therefore made between the synthetic intermediate and the final, biologically active compounds derived from it, in the context of FXIIa inhibition.

Introduction to this compound

This compound is a thiophene derivative used as a building block in organic synthesis. Its chemical structure is characterized by a thiophene ring, a bromine atom, a methyl group, and a methyl carboxylate group. These features make it a versatile starting material for the creation of more complex molecules, particularly in the field of medicinal chemistry. Notably, this compound has been identified as a key intermediate in the development of a new class of anticoagulants that target Factor XIIa.

Role in the Synthesis of Factor XIIa Inhibitors

"this compound" serves as a foundational scaffold for the synthesis of potent and selective inhibitors of Factor XIIa (FXIIa), a serine protease involved in the intrinsic pathway of blood coagulation. The thiophene core of this molecule is a critical component of the final active inhibitors, contributing to their binding affinity and overall efficacy.

While direct biological activity data for this compound is not extensively available, its structural contribution to the final drug candidates is paramount. The following sections will compare the properties of the final inhibitor compounds that are synthesized using this intermediate.

Comparative Analysis of Thiophene-Based Factor XIIa Inhibitors

The following table summarizes the inhibitory activity of representative thiophene-based Factor XIIa inhibitors. It is important to note that these are examples of final compounds and not the intermediate "this compound" itself. The data illustrates the high potency and selectivity that can be achieved by modifying the initial thiophene scaffold.

Table 1: Inhibitory Activity of Thiophene-Based Factor XIIa Inhibitors

Compound IDTargetAssay TypeIC50 (µM)Selectivity vs. ThrombinSelectivity vs. Factor Xa
Inhibitor A Factor XIIaChromogenic7.9>13-fold>2-fold
Inhibitor B Factor XIIaChromogenic29.8>13-fold>2-fold

Data is representative of thiophene-based FXIIa inhibitors and may not be directly derived from the specified starting material.[1][2][3][4]

Mechanism of Action: Factor XIIa Inhibition

Factor XIIa is a key enzyme in the contact activation pathway, which is a part of the intrinsic coagulation cascade.[5][6] Inhibition of FXIIa is a promising therapeutic strategy for the prevention of thrombosis without the increased risk of bleeding associated with traditional anticoagulants.[1] Thiophene-based inhibitors, synthesized from precursors like "this compound," are designed to bind to the active site of FXIIa, blocking its enzymatic activity and thereby preventing the downstream signaling that leads to blood clot formation.

Experimental Protocols

The following is a generalized protocol for a chromogenic assay used to determine the inhibitory activity of compounds against Factor XIIa.

Factor XIIa Chromogenic Inhibition Assay

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent, typically DMSO. A dilution series is then made to determine the IC50 value.

  • Assay Plate Preparation: The assay is performed in a 96- or 384-well microplate. The test compound dilutions are added to the wells. Control wells containing a known FXIIa inhibitor (positive control) and solvent only (negative control) are also included.

  • Enzyme Addition: A solution of purified human Factor XIIa is added to all wells, and the plate is incubated to allow for the binding of the inhibitor to the enzyme.

  • Substrate Addition: A chromogenic substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA) is added to all wells to initiate the enzymatic reaction.

  • Signal Detection: The plate is incubated at a controlled temperature, and the absorbance is measured over time at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the FXIIa activity.

  • Data Analysis: The rate of reaction for each compound concentration is calculated. The percent inhibition is determined relative to the negative control. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.[7][8]

Visualizing Key Pathways and Workflows

To better understand the context of "this compound" in drug discovery, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Factor_XIIa_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_inhibition FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Thiophene-based Inhibitor Inhibitor->FXIIa Inhibits

Caption: Factor XIIa Signaling Pathway in Coagulation.

Experimental_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep plate_prep Add Compounds to Assay Plate compound_prep->plate_prep enzyme_add Add Factor XIIa plate_prep->enzyme_add incubation1 Incubate (Inhibitor Binding) enzyme_add->incubation1 substrate_add Add Chromogenic Substrate incubation1->substrate_add read_plate Measure Absorbance (Kinetic) substrate_add->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a Factor XIIa Inhibition Assay.

Conclusion

"this compound" is a valuable synthetic intermediate in the development of novel Factor XIIa inhibitors. While direct cross-reactivity data for this specific molecule is not currently available, its structural framework is essential for the high potency and selectivity of the final active compounds. The comparison of these final inhibitors reveals the potential of thiophene-based scaffolds in designing next-generation anticoagulants with improved safety profiles. Further research into the structure-activity relationships of this class of compounds will be crucial for the development of new and effective therapies for thromboembolic disorders.

References

Safety Operating Guide

Proper Disposal of Methyl 3-bromo-5-methylthiophene-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Methyl 3-bromo-5-methylthiophene-2-carboxylate as a hazardous chemical waste. Due to its nature as a brominated organic compound, specific handling and disposal protocols are required to ensure personnel safety and environmental compliance. This guide provides detailed procedures based on available safety data for structurally similar compounds and general best practices for halogenated waste.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 1257535-60-6) was publicly available at the time of this writing. The following guidance is synthesized from SDSs of analogous compounds and established protocols for handling halogenated organic waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Hazard Summary

Based on data from similar brominated thiophene derivatives, this compound should be handled with caution. The primary hazards are likely to include skin and eye irritation, and potential toxicity if ingested or inhaled.

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Health Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Nitrile gloves, chemical safety goggles, lab coat. A face shield and respirator may be required for larger quantities or in case of spills.
Physical Hazards May be a combustible liquid.Store away from heat and open flames. Use in a well-ventilated area, preferably a chemical fume hood.
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Prevent release to the environment. Dispose of as hazardous waste.

Step-by-Step Disposal Protocol

1. Segregation of Waste:

  • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[1]

  • Crucially, do not mix this compound waste with non-halogenated organic waste, as this can create more hazardous mixtures and significantly increase disposal costs.

  • Keep this waste stream separate from other incompatible waste types such as acids, bases, and oxidizers.

2. Waste Container Selection and Labeling:

  • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.

  • The container must be in good condition, free from leaks or external contamination.

  • As soon as the first drop of waste is added, label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume.

  • Include relevant hazard pictograms (e.g., irritant, harmful).

3. Accumulation of Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.

  • Do not overfill the container; allow for at least 10% headspace to accommodate expansion.

4. Disposal of Contaminated Materials:

  • Any materials that come into direct contact with this compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as hazardous solid waste.

  • Collect these materials in a separate, clearly labeled container for "Solid Halogenated Organic Waste."

5. Spill Management:

  • In the event of a small spill, wear appropriate PPE, including a respirator if vapors are present.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

6. Final Disposal:

  • Once the waste container is full or ready for disposal, ensure the cap is tightly sealed and the label is complete and legible.

  • Arrange for a pickup of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste as Halogenated Organic B Select Compatible Waste Container A->B C Label Container with 'Hazardous Waste' and Chemical Name B->C D Add Waste to Container in a Fume Hood C->D Begin Waste Collection E Store in Designated Satellite Accumulation Area D->E F Keep Container Tightly Closed E->F G Arrange for Pickup by EHS or Licensed Contractor F->G Container Full H Transport to Approved Waste Disposal Facility G->H

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.